H-N-Me-D-Asn-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-amino-2-(methylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSMPSPTFDIWRQ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
solubility profile of H-N-Me-D-Asn-OH in organic solvents
An In-depth Technical Guide to the Solubility Profile of H-N-Me-D-Asn-OH in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and successful formulation. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of H-N-Me-D-Asn-OH (N-methyl-D-asparagine), a derivative of the amino acid asparagine. While specific experimental solubility data for H-N-Me-D-Asn-OH in a wide range of organic solvents is not extensively available in public literature, this document outlines the fundamental principles governing its solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers and drug development professionals to accurately determine this crucial physicochemical property.
Introduction: The Significance of N-Methyl-D-asparagine and its Solubility
N-methylated amino acids are of significant interest in medicinal chemistry. The introduction of a methyl group to the nitrogen atom can profoundly impact a peptide's conformational properties, metabolic stability, and membrane permeability, often leading to improved oral bioavailability.[1] H-N-Me-D-Asn-OH, or N-methyl-D-asparagine, is an amino acid derivative with potential applications in the synthesis of peptidomimetics and other therapeutic agents.
A thorough understanding of the solubility profile of H-N-Me-D-Asn-OH in various organic solvents is paramount for several stages of drug development:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high yields and purity.
-
Formulation: The choice of excipients and the development of suitable dosage forms, such as oral solutions, injectables, or topical preparations, are dictated by the API's solubility.
-
Preclinical and Clinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments, as it directly influences the drug's dissolution rate and subsequent absorption.
This guide will first delve into the theoretical underpinnings of H-N-Me-D-Asn-OH's solubility, followed by a practical, step-by-step methodology for its experimental determination.
Theoretical Framework for the Solubility of H-N-Me-D-Asn-OH
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. H-N-Me-D-Asn-OH possesses a variety of functional groups that dictate its solubility behavior:
-
Zwitterionic Nature: Like other amino acids, H-N-Me-D-Asn-OH can exist as a zwitterion, with a positively charged amino group (-NH2+CH3-) and a negatively charged carboxyl group (-COO-). This ionic character generally leads to higher solubility in polar solvents, particularly water.[2][3][4]
-
Hydrogen Bonding: The presence of the primary amide (-CONH2), the carboxyl group, and the secondary amine allows for extensive hydrogen bonding, both as a donor and an acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating this molecule.
-
Polarity: The molecule has a significant polar surface area due to the oxygen and nitrogen atoms. This contributes to its affinity for polar solvents.
-
N-Methyl Group: The methyl group attached to the alpha-amino nitrogen slightly increases the molecule's lipophilicity compared to its non-methylated counterpart, D-asparagine. This may lead to a modest increase in solubility in less polar organic solvents.[1]
Based on these structural features, we can predict the general solubility profile of H-N-Me-D-Asn-OH across different classes of organic solvents.
Illustrative Solubility Profile of H-N-Me-D-Asn-OH
The following table provides an expected qualitative solubility profile based on the theoretical principles discussed. It is crucial to note that these are predictions and must be confirmed by experimental data.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding and solvating the zwitterionic form of the amino acid. |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to High | High polarity and ability to accept hydrogen bonds can disrupt the crystal lattice of the solid. The solubility of D-aspartic acid is notably high in DMF and NMP.[5] |
| Slightly Polar | Acetone, Ethyl Acetate | Low to Very Low | Limited ability to form strong interactions with the polar and ionic functional groups of H-N-Me-D-Asn-OH. |
| Nonpolar | Hexane, Toluene | Very Low/Insoluble | The significant difference in polarity between the solvent and the solute results in very weak intermolecular interactions. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of H-N-Me-D-Asn-OH.
Caption: Isothermal shake-flask method for solubility determination.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of H-N-Me-D-Asn-OH in a selected organic solvent at a constant temperature.
Materials:
-
H-N-Me-D-Asn-OH (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Isothermal shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid H-N-Me-D-Asn-OH to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] A preliminary time-to-equilibrium study can be conducted to determine the optimal shaking duration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Immediately dilute the collected aliquot with a known volume of a suitable solvent (typically the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of H-N-Me-D-Asn-OH.
-
A standard calibration curve should be prepared using known concentrations of H-N-Me-D-Asn-OH to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to confirm that no phase transformation or solvate formation has occurred during the experiment.
-
Replicates: Running multiple replicates for each solvent provides a measure of the experimental variability and increases confidence in the results.
Conclusion
While specific, publicly available data on the solubility of H-N-Me-D-Asn-OH in organic solvents is scarce, a strong theoretical framework based on its molecular structure allows for a predictive understanding of its solubility profile. This guide has outlined the key molecular features that will govern its solubility and has provided a robust, step-by-step experimental protocol for its accurate determination. By following the detailed methodology presented, researchers and drug development professionals can generate the critical data needed to advance the synthesis, formulation, and preclinical development of therapeutic candidates incorporating this important N-methylated amino acid.
References
- Lab (1): Qualitative tests of amino acids. (n.d.).
- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). RSC Publishing.
- Experiment-4: Qualitative determination of Amino acids. (n.d.). CUTM Courseware.
- N-Methyl-L-asparagine. (n.d.). PubChem.
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers in Molecular Biosciences.
- New experimental melting properties as access for predicting amino-acid solubility. (n.d.). PMC.
- N-Methyl-L-aspartic acid Properties. (2025). EPA CompTox Chemicals Dashboard.
- Methods for syntheses of N-methyl-DL-aspartic acid deriv
- H-N-Me-D-Asn-OH. (n.d.). PubChem.
- N-Methyl-D-aspartic acid. (n.d.). Wikipedia.
- CAS 7175-34-0: N-Methyl-L-asparagine. (n.d.). CymitQuimica.
- N-Methyl-D-aspartic acid. (n.d.). Grokipedia.
- H-N-Me-Ala-OH. (n.d.). MedChemExpress.
- Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. (n.d.). PubMed.
- Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. (2015).
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Solubility of d-Aspartic Acid in Several Neat Solvents: Determination, Modeling, and Solvent Effect Analysis. (2019).
- Boc-D-Asn-OH. (n.d.). Sigma-Aldrich.
- FMoc-N-Me-Asn(trt)-OH. (n.d.). ChemicalBook.
- Fmoc-Asn(Trt)-OH. (n.d.). Peptides.
Sources
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. CAS 7175-34-0: N-Methyl-L-asparagine | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
An In-depth Technical Guide to the Role of H-N-Me-D-Asn-OH in Inducing β-Turn Secondary Structures
Abstract
In the landscape of peptidomimetics and rational drug design, the strategic introduction of conformational constraints is paramount for transforming flexible peptides into potent, stable, and selective therapeutic agents.[1][2] This guide delves into the core principles governing the induction of β-turn secondary structures by the specifically modified amino acid, H-N-Me-D-Asn-OH (N-methyl-D-asparagine). We will dissect the synergistic effects of N-methylation and D-chirality on the peptide backbone, providing a robust theoretical framework. This is followed by detailed, field-proven experimental protocols for the synthesis of peptides incorporating this residue and their subsequent biophysical characterization using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this powerful peptidomimetic strategy.
Introduction: The Significance of the β-Turn and the Need for Conformational Control
Peptides are crucial signaling molecules, but their therapeutic potential is often hampered by proteolytic instability and conformational flexibility, which leads to poor receptor affinity.[3] Secondary structures, such as the β-turn, are fundamental motifs that govern molecular recognition and biological activity.[4] A β-turn is a region of a peptide involving four amino acid residues (designated i, i+1, i+2, and i+3) where the polypeptide chain reverses its direction.[5] This compact fold is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.
The ability to engineer and stabilize β-turns is a key strategy in drug discovery, enabling the design of molecules that can mimic the bioactive conformation of a native peptide ligand or disrupt pathological protein-protein interactions (PPIs).[1][4] The incorporation of non-natural amino acids is a powerful method to achieve this. This guide focuses on H-N-Me-D-Asn-OH, a residue that combines two potent conformational-directing modifications: N-methylation and D-configuration.
Core Principles: How H-N-Me-D-Asn-OH Induces β-Turns
The remarkable ability of N-methyl-D-asparagine to promote β-turns stems from a combination of steric and electronic effects that severely restrict the allowable conformational space of the peptide backbone.
The Role of D-Configuration
The incorporation of a D-amino acid at the i+1 or i+2 position of a turn sequence is a classic strategy for stabilizing specific turn types, particularly type I' and II' β-turns. The altered stereochemistry at the α-carbon forces the peptide backbone into dihedral angles (φ, ψ) that are energetically unfavorable for L-amino acids but are characteristic of these reverse turns.
The Impact of N-Methylation
N-methylation, the substitution of the amide proton with a methyl group, introduces significant conformational constraints:
-
Elimination of Hydrogen Bonding: The absence of the amide proton prevents it from acting as a hydrogen bond donor, which can disrupt helical or sheet structures and favor turn formation.[3]
-
Steric Hindrance: The methyl group sterically hinders rotation around the C(i-1)-N(i) bond (φ angle) and the N(i)-Cα(i) bond. This restricts the available Ramachandran space, guiding the peptide into a more defined conformation.[6][7]
-
Cis/Trans Isomerization: N-methylation can influence the energy barrier for cis-trans isomerization of the peptide bond, although the trans conformation is generally still favored.[8]
The Synergistic Effect
When combined in H-N-Me-D-Asn-OH, these two modifications work in concert. Research has shown that the N-methylation of heterochiral amino acids (e.g., a D-amino acid in an L-peptide sequence) can effectively nucleate β-sheet and β-hairpin conformations without requiring a more rigid constraint like a proline residue.[9][10] An N-methylated D-amino acid at the i+1 or i+2 position creates strong steric and torsional strain that is most readily relieved by the adoption of a tight turn structure, often a type II' β-turn.[11]
The asparagine side chain, with its hydrogen bonding capability, can further stabilize the turn structure through interactions with adjacent residues or the peptide backbone.
Caption: Mechanism of β-turn induction by H-N-Me-D-Asn-OH.
Synthetic Strategies and Considerations
The incorporation of N-methylated amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the steric hindrance they present.
Synthesis of Fmoc-N-Me-D-Asn(Trt)-OH
The building block itself must first be synthesized. A common and efficient route involves the N-methylation of the protected D-asparagine precursor.
Protocol: Synthesis via o-NBS Protection
-
Protection: Start with commercially available Fmoc-D-Asn(Trt)-OH. The side-chain trityl (Trt) group is crucial to prevent side reactions.
-
Sulfonylation: Activate the free amine of a D-Asn(Trt) methyl ester with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine.[12]
-
Methylation: Methylate the resulting sulfonamide using conditions such as dimethyl sulfate and DBU, or under Mitsunobu conditions.[12][13]
-
Ester Cleavage: Saponify the methyl ester. Using LiI in refluxing ethyl acetate is an effective method that minimizes racemization.[13]
-
o-NBS Deprotection: Remove the o-NBS group using a thiol, such as thiophenol, with a base like potassium carbonate.[13]
-
Fmoc Protection: Protect the newly formed N-methyl amine with Fmoc-OSu to yield the final building block ready for SPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Coupling an amino acid to an N-methylated residue is particularly challenging due to the steric bulk of the secondary amine. Powerful coupling reagents are required.
Protocol: SPPS using HATU
-
Resin: Standard Rink Amide or Wang resin, depending on the desired C-terminus.
-
Standard Cycles:
-
Fmoc Deprotection: Treat resin with 20% 4-methylpiperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
-
Coupling to the N-Methyl Residue (Critical Step):
-
Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated mixture to the deprotected N-methylated peptide-resin. Allow the reaction to proceed for 2-4 hours. Double coupling may be necessary.
-
Monitoring: Use a qualitative test like the bromophenol blue test, as the ninhydrin test will not work on the secondary amine.[14]
-
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Biophysical Characterization of the Induced β-Turn
Confirming the presence and defining the geometry of the induced β-turn requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining three-dimensional structures of peptides in solution. A series of 2D NMR experiments are required.
Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, or CD₃OH) at a concentration of 1-5 mM.
-
Data Acquisition: Acquire a set of 2D NMR spectra at a standard temperature (e.g., 298 K) on a high-field spectrometer (≥ 600 MHz).
-
TOCSY: To assign spin systems to specific amino acid types.
-
NOESY/ROESY: To identify through-space correlations. The Nuclear Overhauser Effect (NOE) is distance-dependent (~1/r⁶) and is the primary source of structural constraints.[15] Key NOEs for a β-turn include:
-
¹H-¹³C HSQC/HMBC: To aid in resonance assignment, particularly of the backbone and Cβ carbons.
-
-
Data Analysis:
-
Assignments: Sequentially assign all proton resonances using the TOCSY and NOESY spectra.
-
Constraint Generation: Identify and classify NOE cross-peaks as strong, medium, or weak, and convert them into upper distance bounds (e.g., <2.8 Å, <3.5 Å, <5.0 Å).
-
Structure Calculation: Use the distance constraints in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.
-
| Key NMR Observables for β-Turn Identification | Typical Finding | Interpretation |
| NOE: dαN(i+1, i+2) | Strong intensity | Short distance between CαH of residue i+1 and NH of residue i+2. |
| NOE: dNN(i+2, i+3) | Medium to Strong | Short distance between NH of residue i+2 and NH of residue i+3.[16] |
| NOE: dαN(i+2, i+3) | Strong intensity | Characteristic of Type II/II' turns.[16] |
| ³J(HN,Hα) Coupling Constant | Varies by position | Provides information on the φ dihedral angle. |
| Chemical Shift Index (CSI) | Upfield/Downfield shifts | Deviations from random coil shifts for Cα, Cβ, and Hα can indicate secondary structure.[17][18] |
| Temperature Coefficients | Small value for NH(i+3) | Indicates the amide proton is shielded from the solvent, likely due to H-bonding.[16] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides a rapid, low-resolution assessment of the overall secondary structure content of a peptide in solution.[19] While α-helices and β-sheets have highly characteristic spectra, the spectra for β-turns can be more varied.[20][21][22]
Protocol: CD Spectral Analysis
-
Sample Preparation: Prepare the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of ~50-100 µM. The buffer must be transparent in the far-UV region.
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Scan from ~260 nm to 190 nm.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Acquire a spectrum of the buffer alone for baseline correction.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Molar Residue Ellipticity [θ].
-
Compare the resulting spectrum to reference spectra. A classic Type II β-turn often shows a negative band near 225-230 nm and a positive band near 205 nm, though this can be highly sequence-dependent.[23]
-
Perform thermal melts by monitoring the CD signal at a specific wavelength while increasing temperature to assess the stability of the fold.[19]
-
Caption: Experimental workflow for β-turn characterization.
Conclusion and Future Outlook
The use of H-N-Me-D-Asn-OH represents a sophisticated and powerful strategy for inducing and stabilizing β-turn conformations in peptides. The synergistic combination of N-methylation and D-chirality provides a robust conformational lock, pre-organizing the peptide backbone into a bioactive turn structure. This approach not only enhances affinity for biological targets but also improves crucial pharmacokinetic properties like enzymatic stability.[3] By following the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently employ N-methyl-D-asparagine as a key tool in the rational design of next-generation peptide-based therapeutics and chemical probes.
References
- Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing.
- Engineering β-sheets employing N-methylated heterochiral amino acids. RSC Publishing. Published April 21, 2016.
- Engineering β-sheets employing N-methylated heterochiral amino acids. PMC.
- Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.
- How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Creative Biostructure. Published July 8, 2025.
- Quantitative analysis of cyclic beta-turn models. PMC.
- Circular dichroism of beta turns in peptides and proteins. PubMed. Published November 14, 1978.
- Backbone N-methylation of peptides. SSRN.
- (PDF) Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study. ResearchGate. Published September 22, 2020.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Published May 20, 2005.
- Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Published November 2, 2022.
- Identification of helix capping and β-turn motifs from NMR chemical shifts. PMC - NIH. Published June 2, 2012.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.
- β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. RSC Publishing. Published December 15, 2015.
- Synthesis of N-Alkyl Amino Acids. Monash University.
- Protein NMR.Secondary Structure.Beta Turn. IMSERC.
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Published September 3, 2025.
- Peptidomimetics open new opportunities in drug discovery. EurekAlert!. Published June 7, 2024.
- Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Published September 23, 2025.
- peptide nmr. University of Zurich.
- Chemical shift patterns for five types of β -turns. For all.... ResearchGate.
- Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. Benchchem.
- Beta-peptides: twisting and turning. PubMed.
- D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Published April 27, 2023.
- Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository.
- Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar.
- (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Published October 10, 2008.
- Bottom-up design of peptide shapes in water using oligomers of N-methyl-L/D-alanine. RSC Publishing. Published May 2, 2025.
- A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides. Benchchem.
Sources
- 1. wjarr.com [wjarr.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 5. β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03493K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Engineering β-sheets employing N-methylated heterochiral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. peptide.com [peptide.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. Protein NMR.Secondary Structure.Beta Turn [imserc.northwestern.edu]
- 17. Identification of helix capping and β-turn motifs from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic & Kinetic Stability of N-Me-D-Asn Peptides
The following technical guide details the thermodynamic and structural stability profile of peptides containing the N-methyl-D-asparagine (N-Me-D-Asn) motif.
Executive Summary
The incorporation of H-N-Me-D-Asn-OH (N-methyl-D-asparagine) into peptide sequences represents a high-impact strategy for overcoming the two primary failure modes of peptide therapeutics: conformational entropy (lack of binding affinity) and proteolytic susceptibility (short half-life).
This residue acts as a "structural anchor." By combining the steric restrictions of N-methylation with the reverse stereochemistry of the D-enantiomer, this motif forces the peptide backbone into highly specific turn geometries—most notably the Type II’
Part 1: Structural Dynamics & Conformational Thermodynamics
The "Entropic Pre-organization" Effect
In standard L-peptides, the unfolded state is highly flexible (high entropy). Binding to a target requires a massive loss of entropy (
The N-Me-D-Asn residue mitigates this penalty through entropic pre-organization :
-
N-Methylation: The methyl group at the backbone nitrogen introduces steric clash with the side chain and the preceding carbonyl, severely restricting the allowed
and torsion angles. -
D-Stereochemistry: Inverts the Ramachandran preferences, destabilizing
-helical or extended -strand conformations and strongly favoring turn geometries.
Thermodynamic Result: The "unfolded" state of an N-Me-D-Asn peptide is already partially folded. The entropic cost to adopt the bioactive conformation is reduced, leading to a more favorable
The cis/trans Isomerization Equilibrium
Unlike standard amide bonds, which overwhelmingly favor the trans isomer (
-
Standard Peptide: trans:cis ratio > 99:1.
-
N-Me Peptide: trans:cis ratio can approach 3:1 or even 1:1 depending on solvent and sequence.
Implication: In cyclic peptides, N-Me-D-Asn is often used to lock a cis-peptide bond required for tight turn radii. In linear peptides, it may introduce conformational heterogeneity (multiple peaks in HPLC/NMR) unless constrained by flanking residues.
Visualization: The Stability Landscape
The following diagram illustrates how N-Me-D-Asn alters the energy landscape of peptide folding.
Caption: N-Me-D-Asn lowers the entropic barrier to folding, stabilizing the bioactive state.
Part 2: Chemical Stability & Degradation Kinetics
Proteolytic Resistance (The Primary Benefit)
The N-methyl group acts as a steric shield against proteases.[1]
-
Mechanism: Proteases (e.g., chymotrypsin, pepsin) require hydrogen bonding with the backbone amide proton (NH) to orient the scissile bond. N-methylation removes this proton and physically blocks the enzyme's active site.
-
D-Enantiomer Effect: Most mammalian proteases are stereoselective for L-amino acids. The D-configuration renders the bond effectively "invisible" to these enzymes.
The Deamidation Risk (The Critical Liability)
Asparagine (Asn) is chemically unstable, prone to deamidation via a succinimide intermediate, resulting in Asp or isoAsp.[2][3]
-
The Mechanism: The backbone nitrogen of the n+1 residue attacks the side-chain carbonyl of Asn (
).[3] -
Effect of H-N-Me-D-Asn-OH:
-
N-Methylation of Asn (
): The methyl group is on the preceding nitrogen. It does not chemically block the nucleophilic attack from the next ( ) residue. However, it alters the local geometry ( angle), potentially forcing the side chain away from the attacking nitrogen. -
D-Configuration: D-Asn deamidates to form D-succinimide.[4] While the rate is often comparable to L-Asn, the resulting D-isoAsp/D-Asp mixture is biologically distinct.
-
Mitigation: If the n+1 residue is bulky or also N-methylated, deamidation is virtually eliminated. If only the Asn is modified, deamidation remains a risk that must be monitored.
-
Table 1: Comparative Stability Profile
| Parameter | Standard L-Asn Peptide | N-Me-D-Asn Peptide | Improvement Mechanism |
| Proteolytic Half-life | Minutes to Hours | Hours to Days | Steric shielding + Stereochemical mismatch |
| Conformational Entropy | High (Flexible) | Low (Rigid) | |
| Deamidation Risk | High ( | Moderate/Variable | Conformational steering (does not chemically block) |
| Membrane Permeability | Low | High | Removal of H-bond donor + Lipophilicity |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Accelerated Degradation Profiling
To determine the thermodynamic stability of the N-Me-D-Asn residue against deamidation and hydrolysis.
Materials:
-
Peptide stock (1 mg/mL in H2O).
-
Stress Buffer: 50 mM Ammonium Bicarbonate, pH 8.5 (promotes deamidation).
-
LC-MS (High Resolution).
Workflow:
-
Preparation: Dilute peptide to 100 µM in Stress Buffer.
-
Incubation: Split into three aliquots:
- (Control, freeze immediately).
- @ 37°C.
- @ 60°C (Accelerated).
-
Analysis: Inject 10 µL onto RP-HPLC (C18 column).
-
Gradient: 5-60% ACN over 20 mins.
-
-
Validation Criteria:
-
Deamidation: Look for peak shift (+0.984 Da mass increase is usually not visible; look for +1 Da mass shift in isotopic envelope or separation of deamidated species which usually elute earlier). Correction: Deamidation is Asn (-NH2)
Asp (-OH).[3] Mass change is +0.984 Da.[2] -
Isomerization: Look for peak broadening or splitting (D-Asp vs D-isoAsp).
-
Protocol: Variable Temperature CD (Melting Curves)
To measure the conformational stability (
Workflow:
-
Dissolve peptide in 10 mM Phosphate Buffer (pH 7.4).
-
Acquire CD spectra (190–260 nm) at 5°C intervals from 5°C to 95°C.
-
Data Interpretation:
-
Stable Turn: Characteristic minima at ~205 nm (Type II') or ~220 nm.
-
Isodichroic Point: Presence indicates a two-state transition (Folded
Unfolded). Lack of an isodichroic point suggests complex dynamics (e.g., cis/trans isomerization).
-
Visualization: Experimental Workflow
Caption: Parallel workflow for assessing chemical integrity and conformational rigidity.
Part 4: Synthesis & Handling
Note: The thermodynamic benefits are only realized if the peptide is synthesized correctly.
-
Coupling Difficulty: The N-methyl group on the growing chain creates massive steric hindrance for the incoming amino acid.
-
Solution: Use high-efficiency coupling reagents like HATU or COMU with HOAt .
-
Protocol: Double coupling (2 x 2h) is mandatory.
-
-
Racemization: N-methylated amino acids are prone to racemization during activation (forming oxazolonium ions).
-
Control: Use base-free activation (e.g., DIC/Oxyma) or minimize base (DIPEA) exposure time.
-
-
Building Block: Use Fmoc-N-Me-D-Asn(Trt)-OH . The Trityl (Trt) protection on the side chain is essential to prevent dehydration of the Asn side chain into a nitrile during activation.
References
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link
-
Robinson, N. E., & Robinson, A. B. (2001). "Deamidation of Human Proteins." Proceedings of the National Academy of Sciences. Link
-
Di Gioia, M. L., et al. (2016). "N-Methylated Amino Acids: Synthesis and Incorporation into Peptides." Mini-Reviews in Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). "H-N-Me-D-Asn-OH (CID 13205023)."[5] National Center for Biotechnology Information. Link
Sources
Comparative Technical Analysis: H-N-Me-D-Asn-OH vs. L-Asparagine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
In the landscape of peptide drug discovery, the distinction between standard L-asparagine (L-Asn) derivatives and the specialized building block H-N-Me-D-Asn-OH (
While L-Asn is a fundamental proteinogenic residue essential for natural receptor recognition, it is plagued by synthetic instability (aspartimide formation) and rapid in vivo proteolysis. Conversely, H-N-Me-D-Asn-OH is a rational design tool. Its D-configuration confers resistance to proteolytic degradation, while the
Structural & Stereochemical Divergence
The core difference lies not merely in chirality but in the physicochemical consequences of
1.1 Molecular Architecture
-
L-Asparagine Derivatives (e.g., Fmoc-Asn(Trt)-OH):
-
Configuration: L (Natural).
-
Backbone: Secondary amide (after coupling), capable of hydrogen bonding (H-bond donor).
-
Side Chain: Primary amide (
). -
Liability: The side chain carbonyl is highly susceptible to nucleophilic attack by the backbone nitrogen of the next residue (
), leading to aspartimide formation.
-
-
H-N-Me-D-Asn-OH:
-
Configuration: D (Unnatural).
-
Backbone: Tertiary amide (after coupling), lacks an amide proton.
-
Sterics: The
-methyl group introduces significant steric bulk ( -value 1.70), forcing the peptide backbone into specific conformations (often cis or type VI -turns). -
Advantage: The
-methylation eliminates a hydrogen bond donor, increasing lipophilicity and membrane permeability (bioavailability).
-
1.2 Comparative Physicochemical Data
| Feature | L-Asparagine (Standard) | H-N-Me-D-Asn-OH (Specialized) |
| Chirality | L ( | D ( |
| Backbone Amide | Secondary ( | Tertiary ( |
| Proteolytic Stability | Low (Substrate for proteases) | High (Resistant to enzymatic hydrolysis) |
| Solubility (Resin) | Prone to aggregation ( | "Beta-sheet breaker" (Improves solvation) |
| Coupling Kinetics | Fast (Standard) | Slow (Sterically hindered) |
| Oral Bioavailability | Negligible (<1%) | Enhanced (via reduced H-bonding) |
Synthetic Methodology: Challenges & Protocols
The synthesis of peptides containing these residues requires diametrically opposed strategies. L-Asn requires protection against side-reactions, while H-N-Me-D-Asn-OH requires activation to overcome steric hindrance.
2.1 The L-Asn Challenge: Aspartimide Formation
The most critical failure mode with L-Asn derivatives in Fmoc-SPPS is the base-catalyzed cyclization to aspartimide, followed by racemization and ring-opening to form
Mechanism:
-
Fmoc deprotection (Piperidine) removes the Fmoc group.[1]
-
The basic conditions deprotonate the backbone amide of the
residue. -
The nitrogen attacks the side-chain carbonyl of Asn.
Prevention Protocol (Self-Validating): To ensure integrity when using L-Asn in prone sequences (e.g., -Asn-Gly-), use the following modification:
-
Reagent: Add 0.1 M HOBt or 5% Formic Acid to the deprotection solution (20% Piperidine/DMF).
-
Rationale: The acid neutralizes the incipient amide anion without preventing Fmoc removal.
-
Alternative: Use backbone protection on the next residue (e.g., Hmb-Gly) to physically block the attack.
2.2 The N-Me-D-Asn Challenge: Steric Hindrance
Coupling onto the secondary amine of H-N-Me-D-Asn-OH is chemically difficult due to the steric clash of the methyl group. Standard DIC/HOBt protocols often fail, leading to deletion sequences.
High-Efficiency Coupling Protocol for N-Me-D-Asn: This protocol is designed to force the coupling of the next amino acid (Fmoc-AA-OH) onto the resin-bound ...-N(Me)-D-Asn-... terminus.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Base: DIPEA (Diisopropylethylamine).[2]
-
Stoichiometry: 4 eq. Amino Acid : 4 eq.[3] HATU : 8 eq. DIPEA.
-
Procedure:
-
Monitoring: Standard Kaiser test will likely be false-negative (secondary amines don't react well). Use the Chloranil Test or p-Nitrophenyl Ester Test to verify coupling completion.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for selecting between these derivatives and the associated synthetic risks.
Figure 1: Decision matrix comparing synthetic pathways and risk mitigation strategies for L-Asn vs. N-Me-D-Asn.
Biological & Pharmacokinetic Implications[5][6][7][8][9]
The incorporation of H-N-Me-D-Asn-OH is often a "warhead" strategy to convert a hit peptide into a lead candidate.
4.1 Proteolytic Stability (The "D" Effect)
Endogenous proteases (trypsin, chymotrypsin, pepsin) are stereoselective for L-amino acids. Replacing L-Asn with D-Asn (and specifically N-Me-D-Asn) renders the peptide bond adjacent to this residue invisible to these enzymes. This significantly extends the plasma half-life (
4.2 Membrane Permeability (The "N-Me" Effect)
Peptides are generally poor oral drugs due to their size and hydrogen bonding potential.
-
Mechanism: Every amide bond (-CONH-) is a hydrogen bond donor. To cross a lipid membrane, these donors must be desolvated, which is energetically costly.
-
N-Methylation: Replacing the -NH- with -N(CH3)- removes a donor.
-
Impact: Studies on cyclosporine and other cyclic peptides show that strategic
-methylation (as provided by H-N-Me-D-Asn-OH) can increase oral bioavailability from <1% to >10% by facilitating passive transport.
4.3 Conformational Constraint
H-N-Me-D-Asn-OH acts as a conformational lock. The steric clash of the
-
Inducing
-turns (hairpin structures). -
Stabilizing the bioactive conformation of the peptide, thereby reducing the entropy penalty upon receptor binding.
Analytical Characterization
Distinguishing these derivatives in the final product is crucial for quality control.
| Method | L-Asn Peptide | H-N-Me-D-Asn Peptide |
| HPLC Retention | Generally elutes earlier (more polar). | Elutes later (more hydrophobic due to Methyl). |
| Mass Spectrometry | Standard Mass ( | Mass shift: |
| Fragmentation (MS/MS) | Standard | |
| Marfey's Analysis | Yields L-Asn derivative. | Yields D-Asn derivative (requires specific standards). |
References
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link
-
Mergler, M., et al. (2003).[1] Peptide Synthesis: Aspartimide formation and its prevention. Journal of Peptide Science. Link
-
PubChem. (2024).[6] H-N-Me-D-Asn-OH Compound Summary. National Library of Medicine. Link
-
Räder, A. F. B., et al. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. H-Met-asn-OH | C9H17N3O4S | CID 6992579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H-N-Me-D-Asn-OH | C5H10N2O3 | CID 13205023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Efficient Coupling of H-N-Me-D-Asn-OH in Peptide Synthesis
Introduction: Overcoming the Challenges of N-Methyl-D-Asparagine Insertion
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, increase membrane permeability, and modulate conformation.[1] H-N-Me-D-Asn-OH, an N-methylated derivative of D-asparagine, presents a unique and formidable set of challenges during solid-phase peptide synthesis (SPPS). Researchers must contend with:
-
Steric Hindrance: The N-methyl group significantly increases the steric bulk around the nitrogen nucleophile, slowing down the rate of amide bond formation.[2]
-
Epimerization: The D-configuration is susceptible to racemization under basic conditions commonly used during activation and coupling, compromising the chiral integrity of the final peptide.[3]
-
Side-Chain Reactions: The asparagine side-chain amide is prone to dehydration to form a β-cyanoalanine derivative, particularly during carbodiimide-mediated activation.[4]
-
Aspartimide Formation: Base-catalyzed intramolecular cyclization can occur, leading to the formation of a stable aspartimide intermediate. This can result in chain termination or rearrangement to form β-peptides, both of which are difficult to separate from the target sequence.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of optimal coupling reagents and protocols to efficiently incorporate H-N-Me-D-Asn-OH while minimizing common side reactions.
Recommended Coupling Reagents: Rationale and Mechanism
Standard coupling reagents are often inefficient for coupling sterically hindered N-methylated amino acids.[2] For the successful incorporation of H-N-Me-D-Asn-OH, high-reactivity uronium/aminium salt-based reagents are strongly recommended.
Primary Recommendation: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier coupling reagent renowned for its efficacy in difficult couplings.[2] Its high reactivity stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and effectively suppressing epimerization compared to HOBt-based reagents like HBTU.[2][7]
Alternative High-Performance Reagent: COMU
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt with coupling efficiencies comparable to, and in some cases exceeding, HATU.[8][9] COMU incorporates OxymaPure as the leaving group, which offers several advantages:
-
Enhanced Safety: It is based on the non-explosive OxymaPure, providing a significantly better safety profile than the potentially explosive benzotriazole-based additives (HOBt/HOAt).[7][8]
-
High Reactivity: COMU exists in the more reactive uronium form, contributing to its high efficiency.[10]
-
Improved Solubility: It exhibits excellent solubility in a wide range of common SPPS solvents.[7][9]
The choice between HATU and COMU may depend on laboratory safety protocols and specific sequence difficulties, with both representing the state-of-the-art for this challenging coupling.
The Critical Role of the Base
The choice of base is as crucial as the coupling reagent itself, particularly for preventing epimerization.
-
Standard Base: N,N-Diisopropylethylamine (DIPEA) is commonly used. However, its strong basicity can increase the risk of epimerization of the activated amino acid.
-
Recommended Base for Epimerization-Prone Couplings: 2,4,6-Collidine is a weaker, more sterically hindered base. Its use is highly recommended for coupling H-N-Me-D-Asn-OH as it minimizes the proton abstraction from the chiral α-carbon, thereby significantly reducing the risk of racemization.
Experimental Protocols and Methodologies
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS). All procedures should be performed in a dedicated peptide synthesis vessel under an inert atmosphere (N₂ or Ar).
General Workflow for H-N-Me-D-Asn-OH Coupling
Caption: General workflow for coupling H-N-Me-D-Asn-OH.
Protocol 1: Coupling using HATU and Collidine
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
2,4,6-Collidine (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove residual piperidine.
-
Activation Solution: In a separate, dry glass vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Pre-activation: Add 2,4,6-Collidine (6.0 eq.) to the activation solution. Agitate the mixture for 1-2 minutes. A color change may be observed.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 2 to 4 hours at room temperature with gentle agitation. Reaction times may need to be extended for particularly difficult sequences.
-
Monitoring: Perform a Kaiser test (or TNBS test for secondary amines) on a small sample of resin beads to check for reaction completion (negative result indicates completion).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next synthesis cycle.
-
Double Coupling (Optional): If the Kaiser test is positive or equivocal, a second coupling is recommended. Repeat steps 2-7 with fresh reagents.
Protocol 2: Coupling using COMU and Collidine
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq. relative to resin loading)
-
COMU (2.9 eq.)
-
2,4,6-Collidine (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Perform N-terminal Fmoc deprotection and washing as described in Protocol 1, Step 1.
-
Activation Solution: In a separate, dry glass vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (3.0 eq.) and COMU (2.9 eq.) in anhydrous DMF.
-
Pre-activation: Add 2,4,6-Collidine (6.0 eq.) to the activation solution and agitate for 1-2 minutes.
-
Coupling Reaction: Immediately transfer the activated solution to the vessel containing the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 2 to 4 hours at room temperature.
-
Monitoring & Washing: Monitor the reaction and wash the resin as described in Protocol 1, Steps 6 and 7.
-
Double Coupling (Optional): If necessary, perform a second coupling as described in Protocol 1, Step 8.
Data Summary and Reagent Comparison
The following table provides a comparative overview of the recommended reagents for the coupling of H-N-Me-D-Asn-OH.
| Feature | HATU | COMU |
| Relative Reactivity | Very High[11] | Very High / Exceptional[7][11] |
| Epimerization Suppression | Excellent, due to OAt ester formation[2] | Excellent, based on OxymaPure[8][9] |
| Typical Coupling Time | 2 - 4 hours | 2 - 4 hours |
| Expected Yield | High | High to Very High |
| Safety Profile | HOAt additive is explosive[7][8] | Non-explosive, better safety profile[7][8] |
| By-product Removal | Standard | Water-soluble by-products, easy removal[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser/TNBS Test) | - Insufficient reaction time due to high steric hindrance.- Inadequate resin solvation. | - Extend coupling time to overnight.- Perform a double coupling with fresh reagents.[11]- Consider using a more solvating solvent mixture like DMF/NMP. |
| Epimerization Detected (e.g., by chiral HPLC) | - Base is too strong (e.g., DIPEA).- Excessive pre-activation time. | - Switch from DIPEA to a weaker base like 2,4,6-Collidine.- Keep pre-activation time to a minimum (< 2 minutes).[1] |
| Dehydration of Asn Side-Chain (Mass spec shows -18 Da) | - Activation method promotes dehydration (more common with carbodiimides). | - Use of HATU or COMU significantly reduces this side reaction.- Ensure the use of a side-chain protecting group on Asparagine (e.g., Trityl, Trt).[13] |
| Aspartimide Formation (Mass spec shows -17 Da or rearrangement) | - Base-catalyzed cyclization during Fmoc deprotection or coupling. | - Use a side-chain protecting group (Trt).- Minimize exposure to strong bases; use of Collidine during coupling helps.[5] |
Mechanistic Visualization
The activation of the carboxylic acid by a uronium salt like HATU or COMU is the key step enabling the subsequent nucleophilic attack by the N-methyl amine.
Caption: Carboxylic acid activation by a uronium salt.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. Coupling Reagents.
- Sieber, P., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.
- Llobet, A., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- AAPPTec.
- Merck Millipore.
- Jadhav, Y. B., et al. (2022).
- El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.
Sources
- 1. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc Protection Strategies for H-N-Me-D-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability, increasing cell permeability, and constraining peptide conformation. However, the synthesis of peptides containing these residues, particularly those with reactive side chains like N-methyl-D-asparagine (N-Me-D-Asn), presents significant synthetic challenges. This application note provides a comprehensive guide to the strategic use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for the protection and incorporation of H-N-Me-D-Asn-OH into synthetic peptides. We detail the rationale behind a dual protection strategy, provide a robust protocol for the synthesis of the key building block, Fmoc-N-Me-D-Asn(Trt)-OH, and outline optimized solid-phase peptide synthesis (SPPS) coupling and deprotection procedures.
The Synthetic Challenge: A Confluence of Steric Hindrance and Side-Chain Reactivity
The successful incorporation of N-Me-D-Asn into a peptide sequence using Fmoc-SPPS requires overcoming two primary obstacles:
-
Side-Chain Reactivity of Asparagine: The carboxamide side chain of asparagine is susceptible to several undesirable side reactions under standard SPPS conditions. During the activation of the C-terminus for coupling, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue, a reaction often promoted by carbodiimide-based reagents.[1][2] Furthermore, the asparagine residue can be prone to base-catalyzed aspartimide formation, which can lead to racemization and the formation of difficult-to-separate β-aspartyl peptide impurities.[3][4][5]
-
Steric Hindrance of N-Methylated Residues: The presence of a methyl group on the α-amino nitrogen significantly increases steric bulk around the reaction center.[6] This steric hindrance dramatically slows the kinetics of peptide bond formation, often leading to incomplete or failed couplings when using standard activation methods.[6] This issue is particularly pronounced when coupling an amino acid onto the N-methylated residue.
These challenges necessitate a carefully designed protection and coupling strategy to ensure the fidelity and yield of the final peptide.
The Solution: A Dual Protection Strategy with Trityl Side-Chain Protection
To address the dual challenges of asparagine chemistry, we advocate for a dual protection strategy centered on the use of Fmoc-N-Me-D-Asn(Trt)-OH .
-
Fmoc Group (Nα-protection): The base-labile Fmoc group serves as the temporary protecting group for the N-methylated α-amine, ensuring orthogonality with the acid-labile side-chain and resin-linker protecting groups.[7]
-
Trityl (Trt) Group (Side-Chain Protection): The acid-labile trityl (Trt) group is the preferred choice for protecting the asparagine side-chain amide in Fmoc chemistry.[1][8] The bulky Trt group effectively prevents the dehydration of the side-chain amide to a nitrile during activation.[8] It also significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF), which is a notable issue with unprotected Fmoc-Asn-OH.[1][8]
This combination provides a chemically robust building block optimized for successful incorporation into complex peptide sequences.
Synthesis Protocol: Preparation of Fmoc-N-Me-D-Asn(Trt)-OH
While commercially available, the synthesis of this specialized building block can be achieved in-house. The following protocol is based on the well-established Biron-Kessler method for N-methylation, which utilizes a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group.[9][10]
Caption: Workflow for the synthesis of the target building block.
Materials:
-
H-D-Asn(Trt)-OH
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane, Water
-
Piperidine, N,N-Dimethylformamide (DMF)
-
2-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
Dimethyl sulfate (DMS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
1M Hydrochloric Acid (HCl), Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Initial Fmoc Protection: a. Dissolve H-D-Asn(Trt)-OH (1 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃. b. Add Fmoc-OSu (1.1 eq) portion-wise while stirring vigorously at room temperature. c. Monitor the reaction by TLC. Upon completion (typically 2-4 hours), acidify the mixture to pH ~2 with 1M HCl. d. Extract the product with EtOAc. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo to yield Fmoc-D-Asn(Trt)-OH.
-
Fmoc Deprotection: a. Dissolve the product from Step 1 in DMF. b. Add piperidine to a final concentration of 20% (v/v). c. Stir at room temperature for 30 minutes. d. Concentrate the solution in vacuo and co-evaporate with toluene to remove residual piperidine, yielding H-D-Asn(Trt)-OH.
-
o-NBS Protection: a. Dissolve the deprotected amino acid from Step 2 in anhydrous DMF. b. Cool the solution to 0°C and add 2,4,6-collidine (2.5 eq). c. Add o-NBS-Cl (1.2 eq) portion-wise, maintaining the temperature at 0°C. d. Allow the reaction to warm to room temperature and stir for 2-3 hours. e. Dilute with EtOAc and wash with 1M HCl, water, and brine. Dry the organic layer over MgSO₄ and concentrate to yield o-NBS-D-Asn(Trt)-OH.
-
N-Methylation: a. Dissolve the o-NBS protected product from Step 3 in anhydrous DMF. b. Cool to 0°C and add DBU (1.5 eq). c. Add dimethyl sulfate (1.5 eq) dropwise. d. Stir at 0°C for 15-20 minutes. The reaction is typically rapid. e. Quench the reaction with aqueous ammonium chloride. f. Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate to yield o-NBS-N-Me-D-Asn(Trt)-OH.
-
o-NBS Deprotection: a. Dissolve the N-methylated product from Step 4 in anhydrous DMF. b. Add 2-mercaptoethanol (10 eq). c. Add DBU (5 eq) and stir at room temperature for 30-60 minutes. d. Monitor by TLC. Upon completion, dilute with EtOAc, wash with 1M HCl, water, and brine. Dry and concentrate to yield H-N-Me-D-Asn(Trt)-OH.
-
Final Fmoc Protection: a. Repeat the procedure from Step 1, using H-N-Me-D-Asn(Trt)-OH as the starting material. b. This will yield the final product, Fmoc-N-Me-D-Asn(Trt)-OH , which can be purified by column chromatography if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-Me-D-Asn(Trt)-OH requires optimized coupling conditions to overcome steric hindrance.
Caption: Optimized SPPS workflow for hindered amino acids.
Recommended Coupling Reagents
Standard carbodiimide reagents like DIC are often insufficient for coupling sterically hindered N-methylated amino acids. More potent uronium/aminium or phosphonium salt reagents are required.[11][12][13]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium | Highly reactive, effective for hindered couplings, low racemization.[11][12] |
| HCTU | Uronium/Aminium | Similar to HATU, often more cost-effective. |
| COMU | Uronium/Aminium | High solubility and reactivity, safer byproducts than HOBt/HOAt-based reagents.[12] |
| PyBOP | Phosphonium | Strong activating agent, particularly effective for N-methylated residues.[13] |
| PyAOP | Phosphonium | Highly reactive and stable, suitable for very difficult couplings.[11] |
Detailed Coupling Protocol
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation and Coupling: a. In a separate vessel, dissolve Fmoc-N-Me-D-Asn(Trt)-OH (4 eq), HATU (3.9 eq), and N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature. Gentle agitation is recommended.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., bromophenol blue test) to confirm the absence of free secondary amines. The ninhydrin test is not reliable for N-methylated amino acids. If the test is positive (blue/green), a second coupling (recoupling) is necessary.
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.
Final Cleavage and Deprotection
After peptide assembly is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for Trt removal is TFA/TIS/H₂O (95:2.5:2.5) . Triisopropylsilane (TIS) is a critical scavenger to trap the released trityl cations and prevent reattachment or side reactions with sensitive residues like tryptophan.[14]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution. b. Concentrate the TFA solution slightly under a stream of nitrogen. c. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. d. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. e. Dry the crude peptide under vacuum. The peptide can then be purified by preparative HPLC.
References
- Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279-2282.
- Packman, L. C. (1994). Aspartimide formation in solid-phase peptide synthesis. Peptide Research, 7(3), 134-139.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9394-9403.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Side-reactions in solid-phase peptide synthesis. In Peptides 1988 (pp. 219-221). De Gruyter.
- Biron, E., & Kessler, H. (2005). A general and efficient method for the synthesis of N-methylated amino acids from their Fmoc-protected parent compounds. The Journal of organic chemistry, 70(13), 5183–5189.
- Angell, Y. M., Garcia-Echeverria, C., & Rich, D. H. (1996). A new and efficient method for the solid phase synthesis of N-methyl amino acids. Tetrahedron Letters, 37(44), 7971-7974.
- Sieber, P. (1987). A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method. Tetrahedron letters, 28(19), 2107-2110.
- Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of peptide science, 9(1), 36-46.
-
EMD Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.
-
Peptides International. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Retrieved from [Link]
- Vertex Pharmaceuticals. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from a relevant internal or public technical note.
- Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther, 20, 53–69.
- ChemRxiv. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Preprint.
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. bachem.com [bachem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 16. merckmillipore.com [merckmillipore.com]
Application Note & Protocol: Strategic Incorporation of Nα-methyl-D-asparagine (H-N-Me-D-Asn-OH) into Cyclic Peptides
Introduction: The Strategic Value of Modified Cyclic Peptides
Cyclic peptides occupy a unique and promising chemical space between small molecules and large biologics, combining the high target affinity and specificity of the latter with some of the manufacturing and stability advantages of the former.[1][2][3] Their constrained conformation reduces the entropic penalty upon binding to a target, often leading to enhanced potency and selectivity.[2][4] Furthermore, cyclization inherently protects against exonuclease degradation, significantly improving metabolic stability compared to their linear counterparts.[1][5]
To further enhance their therapeutic potential, chemical modifications are strategically employed. This guide focuses on the incorporation of a non-canonical amino acid, H-N-Me-D-Asn-OH , which combines two powerful modifications:
-
Nα-methylation: The substitution of the backbone amide proton with a methyl group is a key strategy to improve pharmacokinetic properties.[6][7] This modification can increase resistance to protease cleavage, enhance membrane permeability by reducing the hydrogen bond donor count, and lock in specific bioactive conformations.[8][9][10]
-
D-amino acid configuration: The use of a D-enantiomer instead of the natural L-form provides profound resistance to proteolysis. Moreover, D-amino acids can act as "turn-inducers," pre-organizing the linear peptide backbone into a conformation that is favorable for efficient cyclization.[11][12]
The specific incorporation of H-N-Me-D-Asn-OH, therefore, aims to create cyclic peptides with a superior profile of stability, permeability, and conformational rigidity, making them highly attractive candidates for drug discovery and development.[1][5][13] This document provides a comprehensive protocol and the underlying scientific rationale for synthesizing, cyclizing, and characterizing these advanced macromolecules.
Core Challenges and Strategic Considerations
The synthesis of peptides containing N-methylated residues is notoriously challenging and requires careful planning to mitigate potential side reactions and low yields.
-
Steric Hindrance: The primary obstacle is the steric bulk of the N-methyl group on the secondary amine. This significantly retards the coupling efficiency of the subsequent amino acid.[8][9][14] Standard coupling reagents are often insufficient, necessitating the use of more potent activators and, occasionally, elevated temperatures or microwave assistance.[3][15]
-
Racemization and Side Reactions: Aggressive coupling conditions required to overcome steric hindrance can increase the risk of epimerization, particularly at the C-terminal residue during cyclization.[16][17] Additionally, the presence of consecutive N-methylated residues can lead to side reactions like peptide fragmentation during final acid cleavage.[15]
-
Asparagine Side-Chain Protection: The primary amide in the asparagine side chain can undergo dehydration to a nitrile during the activation of the C-terminal carboxyl group. This must be prevented by using a suitable protecting group, such as Trityl (Trt), which is labile to the final acidolysis step.[18]
-
Cyclization Efficiency: The head-to-tail cyclization step is a critical, often low-yielding, process.[11][17] It is an intramolecular reaction that must compete with intermolecular polymerization. The success of cyclization is highly dependent on the peptide sequence, the pre-cyclization conformation, and the reaction conditions.[19][20]
Overall Experimental Workflow
The synthesis and cyclization process follows a multi-stage workflow, beginning with the assembly of the linear peptide on a solid support and culminating in the purification and analysis of the final cyclic product.
Figure 1: Workflow for N-methylated cyclic peptide synthesis.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol details the assembly of the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin using Fmoc chemistry. This resin is chosen for its hyper-acid sensitivity, which allows the fully protected peptide to be cleaved while leaving acid-labile side-chain protecting groups intact.[16][21]
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected L-amino acids
-
Fmoc-N-Me-D-Asn(Trt)-OH
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Reagents:
Procedure:
-
Resin Swelling & First Amino Acid Loading:
-
Swell 1.0 g of 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM. Dissolve 2.0 equivalents (relative to resin capacity) of the first Fmoc-amino acid in DCM. Add 4.0 equivalents of DIPEA.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Standard Elongation Cycle (for non-N-methylated residues):
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling:
-
In a separate vial, pre-activate 4.0 eq of the next Fmoc-amino acid with 3.9 eq of HCTU and 8.0 eq of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat this cycle for each amino acid in the linear sequence.
-
-
Incorporation of Fmoc-N-Me-D-Asn(Trt)-OH:
-
Follow the standard Fmoc deprotection and washing steps as described above.
-
Coupling:
-
In a separate vial, pre-activate 4.0 eq of Fmoc-N-Me-D-Asn(Trt)-OH with 3.9 eq of HATU and 8.0 eq of DIPEA in DMF for 2 minutes. HATU is recommended here due to its higher activation efficiency, which is necessary to overcome the steric hindrance of the N-methylated amine on the preceding residue.[15][23]
-
Add the solution to the resin and agitate for 4-6 hours. Microwave-assisted coupling (e.g., 20W at 50°C for 30-60 min) can significantly accelerate this step.[3]
-
Monitor coupling completion. Note: The Kaiser test is not suitable for secondary amines; use a Chloranil or bromophenol blue test instead.[14]
-
-
Protocol 2: Cleavage of the Protected Linear Peptide from Resin
Procedure:
-
Wash the final peptide-resin with DCM (5x) to remove residual DMF.
-
Prepare a cleavage solution of 1-5% Trifluoroacetic acid (TFA) in DCM.
-
Add the cleavage solution to the resin and agitate gently for 30-60 minutes. The progress can be monitored by taking small aliquots of the solution and analyzing by LC-MS.
-
Filter the resin and collect the filtrate into a flask containing 10% pyridine by volume to neutralize the TFA.
-
Evaporate the solvent under reduced pressure to obtain the crude, fully protected linear peptide.
Protocol 3: Head-to-Tail Cyclization in Solution
This step is performed under high-dilution conditions to favor the intramolecular cyclization reaction over intermolecular oligomerization.[4][20]
Materials:
-
Solvent: DMF
-
Coupling Reagent: HATU
-
Base: DIPEA or Collidine
Procedure:
-
Dissolve the crude protected linear peptide in DMF to a final concentration of 1-2 mM.
-
In a separate, larger flask, prepare a solution of 3.0 eq of HATU and 6.0 eq of DIPEA in DMF.
-
Using a syringe pump, add the peptide solution to the reagent solution dropwise over 4-6 hours with vigorous stirring at room temperature.
-
Allow the reaction to proceed for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction by LC-MS until the linear precursor is consumed.
-
Quench the reaction by adding a small amount of water.
-
Remove the DMF under high vacuum.
Protocol 4: Final Deprotection and Purification
Procedure:
-
Deprotection:
-
Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). TIS is a scavenger to protect against side reactions.
-
Add the cocktail to the crude cyclic peptide and stir for 2-4 hours at room temperature.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or Acetonitrile/Water).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][24]
-
Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final N-methylated cyclic peptide as a white, fluffy powder.
-
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the final product.
| Analysis Technique | Purpose | Expected Result for a Heptapeptide Example |
| Analytical RP-HPLC | Assess purity of the final product. | A single major peak with >95% purity. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm the exact molecular weight of the cyclic peptide. | Observed mass should match the calculated monoisotopic mass within 5 ppm. |
| Tandem Mass Spectrometry (MS/MS) | Confirm the amino acid sequence. | Fragmentation pattern will be complex due to the cyclic nature but should be consistent with the expected sequence.[25][26] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling to N-Me-D-Asn | Insufficient activation; steric hindrance. | Use a stronger coupling reagent like HATU or PyAOP.[15] Increase reaction time, temperature, or use microwave assistance.[3][14] |
| Low Yield in Cyclization Step | Intermolecular polymerization; unfavorable peptide conformation. | Ensure high-dilution conditions (<2 mM).[20] The D-amino acid should help induce a turn, but if issues persist, consider altering the linear precursor sequence.[11] |
| Presence of Dehydrated Asn (-CN) | Side-chain amide dehydration during activation. | Ensure the use of Trityl (Trt) or another suitable side-chain protecting group on asparagine throughout the synthesis.[18] |
| Multiple Peaks in Final HPLC | Incomplete deprotection; presence of conformers; racemization. | Ensure sufficient final cleavage time. N-methylated peptides can exist as slowly interconverting cis/trans amide bond isomers, which can appear as multiple peaks.[15] Analyze each peak by MS to confirm they have the same mass. |
Conclusion
The incorporation of H-N-Me-D-Asn-OH into a cyclic peptide is a powerful strategy for developing next-generation peptide therapeutics with enhanced stability and drug-like properties. While the synthesis presents distinct challenges, particularly related to steric hindrance during coupling, these can be overcome through the strategic selection of potent coupling reagents, optimized reaction conditions, and robust analytical validation. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully navigate the complexities of synthesizing these advanced and highly promising molecules.
References
- Vertex AI Search. Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Accessed February 21, 2026.
- AltaBioscience.
- Creative Peptides.
- Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Accessed February 21, 2026.
- Bachem.
- ResearchGate. Discovery and applications of naturally occurring cyclic peptides. Accessed February 21, 2026.
- MDPI.
- ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Published May 20, 2005.
- ACS Publications. Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Published December 22, 2025.
- ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. Accessed February 21, 2026.
- AAPPTec.
- PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. Published February 15, 2005.
- ResolveMass Laboratories Inc.
- Benchchem. strategies to overcome steric hindrance in N-methylated peptide synthesis. Accessed February 21, 2026.
- Creative Peptides. Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?. Accessed February 21, 2026.
- AltaBioscience. Peptide Cyclisation Methods. Accessed February 21, 2026.
- Royal Society of Chemistry. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In: RSC Drug Discovery Series.
- CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Accessed February 21, 2026.
- Shimadzu. Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. Published 2019.
- MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Published May 27, 2021.
- bioRxiv. MeDCycFold: A Rosetta Distillation Model to Accelerate Structure Prediction of Cyclic Peptides with Backbone N-methylation and D-amino Acids. Published April 16, 2025.
- Protein Metrics Support. Cyclic Peptide Analysis. Published June 20, 2024.
- Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed February 21, 2026.
- Polish Biochemical Society. Mass spectrometric analysis of head-to-tail connected cyclic peptides. Published 2001.
- PubMed. Synthesis of N-methylated cyclic peptides. Published February 9, 2012.
- ResearchGate. (PDF) Synthesis of N-methylated cyclic peptides. Accessed February 21, 2026.
- PubChem. H-N-Me-D-Asn-OH. Accessed February 21, 2026.
- ResearchGate. Synthesis of nonmethylated and N-methylated cyclic peptides. (A) Cyclic... | Download Scientific Diagram. Accessed February 21, 2026.
- ChemRxiv. N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Published September 3, 2025.
- RSC Publishing. Toward accurately modeling N-methylated cyclic peptides. Accessed February 21, 2026.
- The University of Queensland. Nomenclature of Homodetic Cyclic Peptides Produced from Ribosomal Precursors. Accessed February 21, 2026.
- Sigma-Aldrich. Fmoc-D-Asn-OH Novabiochem 108321-39-7. Accessed February 21, 2026.
- Peptides.com. Fmoc-Asn(Trt)-OH [132388-59-1]. Accessed February 21, 2026.
- Peptides.com. H-Asn-OH, L-Asparagine, CAS 70-47-3. Accessed February 21, 2026.
- PubChem. Asn-Asn. Accessed February 21, 2026.
Sources
- 1. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 2. bachem.com [bachem.com]
- 3. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic Peptides Applications - Creative Peptides [creative-peptides.com]
- 6. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creative-peptides.com [creative-peptides.com]
- 18. peptide.com [peptide.com]
- 19. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 20. peptide.com [peptide.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. resolvemass.ca [resolvemass.ca]
- 25. books.rsc.org [books.rsc.org]
- 26. support.proteinmetrics.com [support.proteinmetrics.com]
Application Note: Precision Microwave-Assisted Synthesis of Peptides Containing H-N-Me-D-Asn-OH
[1][2]
12Executive Summary
The incorporation of H-N-Me-D-Asn-OH (
This Application Note details a validated Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol designed to maximize crude purity and stereochemical integrity. By utilizing COMU/Oxyma activation and a modified deprotection cocktail , we achieve >98% chiral purity while suppressing side-chain dehydration.[1]
Critical Synthetic Challenges & Mechanistic Solutions
The -Methyl Steric Barrier
The
-
Solution: High-energy microwave irradiation (
) combined with high-efficiency coupling reagents (HATU or PyAOP) is required for the subsequent step.[1][2]
Asparagine Side-Reaction (Dehydration & Aspartimide)
Under microwave heating, the amide side chain of Asn is prone to dehydration, forming
-
Solution:
-
Protection: Use of Trityl (Trt) side-chain protection is mandatory.[1][2]
-
Deprotection Additive: Standard piperidine causes aspartimide formation. We utilize 0.1 M HOBt in Piperidine to suppress this pathway [1].[3][4]
-
Temperature Control: Coupling of the Asn residue is restricted to
to prevent premature side-chain instability.
-
Stereochemical Integrity (D-Enantiomer)
12Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Prevents racemization during loading; ideal for C-terminal acids.[1][2] |
| Building Block | Fmoc-N-Me-D-Asn(Trt)-OH | Pre-methylated building block (preferred over on-resin methylation).[1][2] |
| Activator (A) | COMU (0.5 M in DMF) | Low-racemization coupling for the sensitive residue.[1] |
| Activator (B) | HATU (0.5 M in DMF) | High-power coupling for the subsequent hindered amine. |
| Base | DIEA (2.0 M in NMP) | Activator base. |
| Deprotection | 20% Piperidine + 0.1 M HOBt | CRITICAL: HOBt suppresses aspartimide formation.[3] |
| Additive | Oxyma Pure | Synergistic additive for COMU.[5] |
Experimental Protocol
Resin Loading (For C-Terminal N-Me-D-Asn)
Note: If N-Me-D-Asn is internal, skip to Section 4.2.[1][2]
-
Swelling: Swell 2-CTC resin in DCM for 30 mins.
-
Loading: Dissolve Fmoc-N-Me-D-Asn(Trt)-OH (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[6][7]
-
Incubation: Agitate for 2 hours at Room Temperature . Do not use Microwave for loading 2-CTC to avoid racemization.
-
Capping: Add MeOH (1 mL/g) and DIEA (1 eq) for 20 mins to cap unreacted chlorides.
Microwave Synthesis Cycle (The "Sandwich" Strategy)
This protocol uses a "Sandwich" approach: Mild conditions for the sensitive Asn residue, and aggressive conditions for the difficult step immediately following it.
Step A: Deprotection (Universal)[1]
-
Reagent: 20% Piperidine + 0.1 M HOBt in DMF.
-
MW Conditions:
for 3 minutes (Single stage). -
Note: The HOBt is essential here to protect the Asn side chain from base-catalyzed cyclization [1].
Step B: Coupling OF Fmoc-N-Me-D-Asn(Trt)-OH
Target: Coupling the specific residue to the growing chain.
-
Reagents: 5 eq AA / 5 eq COMU / 5 eq Oxyma / 10 eq DIEA.
-
MW Conditions:
for 10 minutes. -
Rationale: Lower temperature prevents racemization of the D-center and dehydration of the Asn(Trt) group.
Step C: Coupling ONTO the N-Me-D-Asn (The Bottleneck)
Target: Coupling the next amino acid to the sterically hindered
-
Reagents: 5 eq AA / 5 eq HATU / 10 eq DIEA.
-
MW Conditions:
for 2 x 10 minutes (Double Coupling). -
Rationale: The steric bulk of the
-methyl group requires high energy and the stronger acoustic power of HATU. Double coupling ensures completion [3].
Cleavage & Isolation[1]
-
Wash resin with DCM (
). -
Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).
-
Time: 2 hours at Room Temperature.
-
Precipitation: Cold Diethyl Ether.
Process Visualization (Workflow Diagram)[1]
The following diagram illustrates the decision logic for the synthesis cycle, highlighting the divergence for the specific N-Me-D-Asn residue.
Figure 1: Adaptive MW-SPPS Cycle.[1][2] Note the specific divergence in coupling conditions based on the residue type to balance reactivity with stereochemical preservation.
Quality Control & Troubleshooting
Monitoring Coupling Efficiency
Standard Kaiser tests (ninhydrin) do not work for
-
Protocol: Use the Chloranil Test or Acetaldehyde/Chloranil Test .
-
Positive (Uncoupled): Dark Blue/Green beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
-
Micro-cleavage: If in doubt, cleave a small resin sample (5 mg) and analyze via LC-MS to check for +14 Da (methyl) or -18 Da (dehydration) mass shifts.[1][2]
Troubleshooting Table
| Observation (LC-MS) | Diagnosis | Remediation |
| Mass -18 Da | Aspartimide / Nitrile formation | Ensure HOBt is in deprotection mix; Lower coupling temp to |
| Mass +14 Da (Sequence Error) | Incomplete coupling onto N-Me | Switch to PyAOP or HATU ; Increase temp to |
| Split Peak (Same Mass) | Racemization (D | Switch activator to COMU or PyOxim ; Use Collidine instead of DIEA. |
References
-
Biotage. (2023).[4] Preventing aspartimide rearrangements during Fmoc-based solid phase peptide synthesis. Retrieved from [Link]
- Chatterjee, J., et al. (2012). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding on steric hindrance in N-Me peptides).
Sources
- 1. peptide.com [peptide.com]
- 2. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
- 3. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Preparation and Handling of H-N-Me-D-Asn-OH Stock Solutions for Biological Assays
Abstract
This technical guide provides a standardized protocol for the preparation, storage, and utilization of H-N-Me-D-Asn-OH (N-methyl-D-asparagine) stock solutions. While often treated as a generic amino acid, this specific derivative presents unique physicochemical properties due to N-methylation and D-stereochemistry. This document details the rationale for solvent selection, specific solubility parameters, and a self-validating workflow to ensure experimental reproducibility in cell-based and enzymatic assays.
Product Profile & Pre-formulation Assessment
Before handling, it is critical to understand the physicochemical behavior of the molecule to predict solubility and stability issues.[1]
| Property | Detail | Implication for Handling |
| Chemical Name | N-methyl-D-asparagine | Modified amino acid building block.[2][3] |
| Formula / MW | Small molecule; rapid diffusion. | |
| Stereochemistry | D-isomer | High Stability: Resistant to endogenous L-proteases in cell culture media. |
| Modifications | N-Methylation | Solubility: Increased lipophilicity compared to Asn; disrupts H-bonding networks. Conformation: Favors cis-amide conformers; reduces aggregation risk. |
| Side Chain | Asparagine (Amide) | Instability Risk: Prone to deamidation (conversion to Asp/isoAsp) at neutral-basic pH ( |
| Solubility | Amphiphilic | Soluble in DMSO (Preferred); Soluble in Water (Risk of degradation). |
The Solvent Decision: DMSO vs. Aqueous
For stock solutions intended for long-term storage (
-
Why not water? Aqueous solutions of Asparagine derivatives are susceptible to hydrolytic deamidation, especially if pH drifts. Water also encourages microbial growth.
-
Why DMSO? It is aprotic, preventing the ionization required for the deamidation mechanism. It is bacteriostatic at high concentrations.
Protocol: Preparation of 100 mM Master Stock
Objective: Prepare 1 mL of a 100 mM stock solution in DMSO.
Materials Required
-
Compound: H-N-Me-D-Asn-OH (Store at -20°C; equilibrate to RT before opening).
-
Solvent: DMSO, anhydrous,
99.9% (Sigma-Aldrich or equivalent). -
Vessels: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.
-
Filtration: 0.22 µm PTFE or Nylon syringe filter. Do NOT use Cellulose Acetate (dissolves in DMSO).
Calculation
Step-by-Step Procedure
-
Equilibration: Remove the H-N-Me-D-Asn-OH vial from the freezer and place it in a desiccator for 30 minutes.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing hydrolysis and weighing errors.
-
-
Weighing: Using an analytical balance (readability 0.01 mg), weigh 14.61 mg of powder directly into the amber glass vial.
-
Technique: Use an anti-static gun if the powder flies. Do not weigh on a weigh boat and transfer; weigh directly to avoid loss.
-
-
Solubilization: Add 1000 µL (1 mL) of anhydrous DMSO.
-
Note: Since the solute volume is negligible for this small mass, adding solvent to the powder is acceptable. For larger masses, dissolve in 80% volume first, then top up.
-
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.
-
Warning: Monitor temperature.[4] Do not let the DMSO exceed 30°C to prevent thermal degradation.
-
-
Sterilization (Optional but Recommended): Filter the solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.
-
Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.
Protocol: Bioassay Application (Aqueous Dilution)
Objective: Dilute the stock into assay media while preventing precipitation ("crashing out") and solvent toxicity.
The 0.5% DMSO Limit
Most mammalian cells tolerate up to 0.5% (v/v) DMSO.
-
Target Final Concentration: 500 µM (Example).
-
Dilution Factor:
. -
DMSO Content:
. This is the maximum safe direct dilution.
Serial Dilution Workflow (Intermediate Step)
To reach lower concentrations (e.g., 10 µM) without pipetting microscopic volumes:
-
Intermediate Stock (1 mM): Mix 10 µL of 100 mM Stock + 990 µL of Assay Medium.
-
Result: 1 mM compound in 1% DMSO.
-
-
Working Solution (10 µM): Mix 10 µL of Intermediate Stock + 990 µL of Assay Medium.
-
Result: 10 µM compound in 0.01% DMSO.
-
Visualizing the Workflow
Figure 1: Critical workflow for preparing stable stock solutions. Note the equilibration step to prevent moisture uptake.[4]
Quality Control & Troubleshooting
Self-Validating the Stock
Since H-N-Me-D-Asn-OH lacks aromatic rings (Trp, Tyr, Phe), it does not absorb UV at 280 nm . You cannot use a Nanodrop to verify concentration.
-
Validation Method: Gravimetric precision is your primary control.
-
Advanced Check: If available, use LC-MS (ESI+) to verify the molecular ion
.-
Success Criterion: Single peak at expected retention time; no degradation products (e.g., Asp/isoAsp mass shifts +1 Da).
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation upon aqueous dilution | "Crashing out" due to hydrophobicity (N-Me effect). | Vortex immediately upon addition. Warm media to 37°C. Do not exceed 1 mM in aqueous buffer. |
| Cell toxicity in Vehicle Control | DMSO concentration too high ( | Ensure final DMSO is |
| Loss of Activity over time | Deamidation of Asn side chain.[5] | Check storage pH. Avoid phosphate buffers for long-term storage. Store stocks at -80°C. |
| Filter clogged | Incomplete dissolution or incompatible membrane. | Ensure solution is clear before filtering. Use PTFE or Nylon, never Cellulose Acetate. |
Storage and Stability
-
Short Term (Days): 4°C, protected from light.
-
Freeze-Thaw: Limit to <3 cycles. Aliquot the 100 mM stock into 50 µL single-use vials to avoid repeated cycling.
-
Hygroscopicity: DMSO is hygroscopic.[6] Always seal vials tightly with Parafilm or use screw caps with O-rings. Absorbed water will catalyze the deamidation of the Asparagine side chain.
References
-
PubChem. (2023). Compound Summary for CID 13205023: H-N-Me-D-Asn-OH. National Library of Medicine.[9] [Link][9]
-
Pall Corporation. (2023). Chemical Compatibility of Filter Membranes. [Link]
- Li, B., et al. (2010). Mechanisms of Asparagine Deamidation. Journal of Pharmaceutical Sciences. (Contextual grounding for Asn instability).
Sources
- 1. bachem.com [bachem.com]
- 2. FMoc-N-Me-Asn(trt)-OH | 941296-80-6 [chemicalbook.com]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Asparagine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 9. H-N-Me-D-Asn-OH | C5H10N2O3 | CID 13205023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Elongation Using H-N-Me-D-Asn-OH
Introduction: The Strategic Advantage of N-Terminal Modification with H-N-Me-D-Asn-OH
In the landscape of modern drug discovery and peptide therapeutics, the strategic modification of peptide backbones is a cornerstone for enhancing pharmacological properties.[][2] N-terminal elongation with non-canonical amino acids offers a powerful approach to modulate the bioactivity, stability, and pharmacokinetic profile of a peptide. This guide focuses on the application of a unique building block, H-N-Me-D-Asn-OH (N-methyl-D-asparagine), for N-terminal modification. The incorporation of this residue introduces two critical modifications: N-methylation and D-stereochemistry, each conferring distinct advantages.
N-methylation, the substitution of a methyl group on the amide nitrogen of the peptide backbone, is a bio-inspired strategy found in numerous natural peptides with potent biological activities, such as cyclosporine.[3][4] This modification can significantly enhance metabolic stability by sterically hindering proteolytic enzymes that typically recognize and cleave L-amino acid peptide bonds.[][5][6] Furthermore, N-methylation can improve membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity.[][3]
The incorporation of a D-amino acid, a stereoisomer of the naturally occurring L-amino acids, provides an additional layer of proteolytic resistance.[5] Endogenous proteases are highly stereoselective for L-amino acids, rendering peptides containing D-amino acids significantly more stable in biological systems.[5][6] The altered stereochemistry can also induce specific conformational changes in the peptide, potentially leading to enhanced receptor binding affinity and selectivity.[5]
H-N-Me-D-Asn-OH, as the N-terminal residue, therefore, presents a unique combination of features to bolster the therapeutic potential of a peptide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of H-N-Me-D-Asn-OH at the N-terminus of a peptide sequence using solid-phase peptide synthesis (SPPS).
Core Principles and Considerations for Coupling H-N-Me-D-Asn-OH
The successful incorporation of H-N-Me-D-Asn-OH requires careful consideration of the inherent challenges associated with N-methylated amino acids. The primary obstacle is the increased steric hindrance around the secondary amine, which can significantly slow down the coupling reaction compared to primary amines.[7][8] Therefore, standard coupling conditions may result in incomplete acylation, leading to deletion sequences in the final product.
To overcome this, more potent coupling reagents and optimized reaction conditions are necessary. The choice of coupling reagent is critical, with high-reactivity uronium/aminium or phosphonium salt reagents being highly recommended over standard carbodiimides.[8] Additionally, monitoring the coupling reaction is essential to ensure its completion.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – N-Terminal Elongation with H-N-Me-D-Asn-OH
This protocol outlines the manual solid-phase synthesis procedure for coupling H-N-Me-D-Asn-OH to the N-terminus of a resin-bound peptide. The following steps assume a standard Fmoc-SPPS workflow has been used to assemble the preceding peptide sequence.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
H-N-Me-D-Asn(Trt)-OH (or other suitable side-chain protected derivative)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended for their high reactivity.[7][8]
-
Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Monitoring Reagent: Bromophenol blue test solution (0.05% in DMF).[8] The ninhydrin test is not reliable for secondary amines.[7]
-
Inert gas (Nitrogen or Argon) for agitation.
Workflow Diagram:
Sources
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Automated Synthesis of Peptides Containing Hindered N-Me-D-Asn Residues
Introduction: Navigating the Synthetic Challenges of N-Me-D-Asn Incorporation
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation.[1][2] The use of D-amino acids can further increase resistance to enzymatic degradation.[1] However, the synthesis of peptides containing N-methylated, D-configured asparagine (N-Me-D-Asn) residues presents a confluence of significant synthetic hurdles that demand specialized protocols for successful automated solid-phase peptide synthesis (SPPS).
The primary challenges stem from two main sources:
-
Steric Hindrance: The N-methyl group adds significant bulk around the alpha-carbon, which, combined with the D-configuration, can severely impede the approach of the activated amino acid to the growing peptide chain. This often leads to incomplete couplings, resulting in deletion sequences and low yields.
-
Side Reactions of the Asparagine Residue: The asparagine side chain is prone to well-documented side reactions, most notably aspartimide formation. This base-catalyzed intramolecular cyclization can lead to a mixture of byproducts, including α- and β-peptides and racemization, which are often difficult to separate from the target peptide.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate hindered N-Me-D-Asn residues in automated peptide synthesis. We will delve into the mechanistic considerations, present optimized protocols, and discuss appropriate analytical techniques for characterization.
Mechanistic Considerations: Overcoming Steric and Reactive Barriers
A thorough understanding of the underlying chemical principles is paramount for developing a robust synthetic strategy for N-Me-D-Asn-containing peptides.
Addressing Steric Hindrance at the N-Methylated D-Amino Acid
The reduced nucleophilicity of the secondary amine in an N-methylated residue, coupled with the steric bulk, necessitates the use of high-reactivity coupling reagents. Standard carbodiimide reagents like DCC or DIC are often insufficient. Aminium/uronium salts such as HATU , HCTU , and COMU , or phosphonium salts like PyAOP and PyBOP , are significantly more effective as they form highly reactive activated esters capable of overcoming the steric barrier. For particularly challenging couplings, the use of microwave-assisted SPPS can provide the necessary energy to drive the reaction to completion in a shorter timeframe.[3][4][5]
Mitigating Aspartimide Formation
Aspartimide formation is a base-catalyzed side reaction that can occur during the repeated piperidine treatments for Fmoc deprotection. The sequence N-Me-D-Asn-Xxx can be susceptible to this rearrangement. Several strategies can be employed to minimize this side reaction:
-
Side-Chain Protection: The use of a bulky and acid-labile side-chain protecting group on the asparagine is crucial. The trityl (Trt) group is a standard and effective choice, providing good protection during synthesis and being readily cleaved under standard acidic conditions. The availability of Fmoc-N-Me-D-Asn(Trt)-OH is a key enabler for this strategy.[6][7]
-
Modified Deprotection Conditions: While 20% piperidine in DMF is standard, for sequences prone to aspartimide formation, reducing the piperidine concentration or using a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small concentrations can be beneficial. However, the use of DBU should be carefully optimized as it is a strong base.
The interplay of the N-methyl group and the D-configuration on the rate of aspartimide formation is not extensively documented. However, it is reasonable to hypothesize that the conformational constraints imposed by these modifications could influence the propensity for the backbone amide to attack the side-chain carbonyl. Prudent selection of protecting groups and deprotection conditions remains the most effective preventative measure.
Optimized Protocols for Automated Synthesis
The following protocols are designed for standard automated peptide synthesizers. Microwave-assisted protocols are also provided as a highly effective alternative for overcoming difficult couplings.
Building Block and Reagent Preparation
-
Amino Acid: Use commercially available Fmoc-N-Me-D-Asn(Trt)-OH .[6][7] Ensure the amino acid is fully dissolved in the appropriate solvent before use.
-
Coupling Reagents: Prepare fresh solutions of high-power coupling reagents such as HATU, HCTU, or COMU.
-
Base: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine as the activation base.
-
Solvents: Use high-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Standard Automated Synthesis Protocol (Non-Microwave)
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-N-Me-D-Asn(Trt)-OH:
-
In a separate vessel, pre-activate Fmoc-N-Me-D-Asn(Trt)-OH (4 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for at least 2 hours. A longer coupling time is recommended due to steric hindrance.
-
Monitoring the Coupling: A standard ninhydrin (Kaiser) test will not work for the secondary amine of the N-methylated residue. Use a bromophenol blue test to monitor for the presence of unreacted amine. A yellow color indicates a complete reaction, while blue or green suggests an incomplete coupling.
-
-
Capping (Optional but Recommended): If the coupling is incomplete, cap the unreacted amines using an acetic anhydride/DIPEA solution in DMF to prevent the formation of deletion peptides.
-
Double Coupling (Recommended): After the first coupling and washing, repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-N-Me-D-Asn(Trt)-OH. This is highly recommended to maximize the incorporation of the hindered residue.
-
Washing: After the final coupling, wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).
-
Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard protocols.
Microwave-Assisted Automated Synthesis Protocol
Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[3][4][5][8]
-
Resin Swelling and Deprotection: Follow the standard protocol as described above.
-
Microwave-Assisted Coupling of Fmoc-N-Me-D-Asn(Trt)-OH:
-
Add the solution of pre-activated Fmoc-N-Me-D-Asn(Trt)-OH (as described in the standard protocol) to the resin.
-
Apply microwave irradiation at a power and temperature appropriate for your synthesizer (e.g., 20-25W, 75-90°C) for 5-10 minutes.
-
Monitor the coupling reaction using the bromophenol blue test.
-
If necessary, a second microwave-assisted coupling can be performed.
-
-
Washing and Chain Elongation: Follow the standard protocol.
Data Presentation: Comparison of Coupling Reagents
While specific comparative data for Fmoc-N-Me-D-Asn(Trt)-OH is not extensively published, the following table provides a qualitative and semi-quantitative overview based on their general performance with hindered N-methylated residues.
| Coupling Reagent | Relative Reactivity | Recommended Use for N-Me-D-Asn | Notes |
| HATU | Very High | Highly Recommended | Generally provides excellent results for hindered couplings. |
| HCTU | High | Recommended | A cost-effective alternative to HATU with good performance. |
| COMU | Very High | Highly Recommended | Known for high efficiency, especially in microwave-assisted synthesis.[4] |
| PyBOP | High | Recommended | A well-established reagent for hindered couplings. |
| DIC/Oxyma | Moderate to High | Suitable, especially with microwave | A carbodiimide-based system that is effective with microwave assistance.[3] |
Experimental Workflows and Diagrams
Workflow for Incorporating N-Me-D-Asn
Caption: Automated synthesis workflow for incorporating a hindered N-Me-D-Asn residue.
Aspartimide Formation Side Reaction
Caption: Simplified mechanism of base-catalyzed aspartimide formation from an Asn residue.
Analytical Characterization
Thorough analytical characterization is essential to confirm the successful incorporation of the N-Me-D-Asn residue and to assess the purity of the final peptide.
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: Reversed-phase HPLC is the standard method for determining the purity of the crude and purified peptide.
-
Cis/Trans Isomers: N-methylated amide bonds can exist as a mixture of cis and trans isomers, which are often separable by HPLC, leading to broadened or doublet peaks.[9] Running the HPLC at an elevated temperature (e.g., 40-60°C) can sometimes help to coalesce these peaks by accelerating the isomerization rate.
-
-
Mass Spectrometry (MS):
-
Identity Verification: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.
-
Sequence Confirmation: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the N-Me-D-Asn residue. The fragmentation pattern will show a characteristic mass difference for this residue.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Structural Confirmation: For a definitive structural confirmation, 2D NMR techniques such as COSY, TOCSY, and NOESY can be employed on the purified peptide.
-
N-Methyl Signal: The N-methyl group will give a characteristic proton signal, typically in the range of 2.7-3.1 ppm.[9]
-
NOE Analysis: The presence of a strong Nuclear Overhauser Effect (NOE) between the alpha-proton of the residue preceding N-Me-D-Asn and the N-methyl protons can confirm the presence of a cis amide bond, which is more common in N-methylated peptides compared to their non-methylated counterparts.[9]
-
Conclusion
The automated synthesis of peptides containing hindered N-Me-D-Asn residues is a challenging but achievable endeavor. Success hinges on a multi-faceted approach that addresses both steric hindrance and potential side reactions. The use of high-power coupling reagents, optimized reaction conditions including double coupling and microwave assistance, and careful monitoring are essential for achieving high coupling efficiencies. Concurrently, the use of the trityl side-chain protecting group for asparagine is critical for minimizing the risk of aspartimide formation. With the protocols and analytical strategies outlined in this guide, researchers can confidently incorporate these valuable building blocks into their peptide drug discovery and development programs.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Springer Protocols. Retrieved from [Link]
-
A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., & Andrea, T. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844. Retrieved from [Link]
-
Unknown. (n.d.). peptide nmr. Retrieved from [Link]
-
Biotage. (2014). Automated Synthesis of a Complex Multi-branched Peptide using the Biotage® Initiator+ Alstra™ 'Branches' Software Feature. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). Automation of Peptide Modifications : A Click-Chemistry Case Study. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-N-Me-D-Asn(Trt)-OH. Retrieved from [Link]
-
Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019, December 4). ResearchGate. Retrieved from [Link]
-
Kumar, P., Kumar, R., & Singh, B. (1997). Automated multiple peptide synthesis: improvements in obtaining quality peptides. Journal of immunological methods, 205(2), 153–159. Retrieved from [Link]
-
Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Annual Review of Physical Chemistry, 53(1), 349–378. Retrieved from [Link]
-
Cydzik, M., Wierzbicka, C., & Kluczyk, A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. Retrieved from [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-30. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Barnes, S., & Renfrow, M. (2011, January 14). Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. Retrieved from [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]
-
Reeb, S., & Gellman, S. H. (2026). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 27(1). Retrieved from [Link]
-
Zhang, H., Joseph, J., Gapon, L., & Kalyanaraman, B. (2006). The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism?. Free radical biology & medicine, 41(7), 1121–1131. Retrieved from [Link]
-
Carr, M., Ben-Nissan, G., & Firth, M. (2018). Backbone assignments, and effect of Asn deamidation, of the N-terminal region of the partitioning protein IncC1 from plasmid RK2. Biomolecular NMR assignments, 12(2), 239–243. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc-N-Me-D-Asn(Trt)-OH | C39H34N2O5 | CID 122173726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
overcoming steric hindrance during H-N-Me-D-Asn-OH coupling
Topic: Overcoming Steric Hindrance During H-N-Me-D-Asn-OH Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered, N-methylated amino acids into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to empower you to troubleshoot and optimize your syntheses effectively.
The coupling of N-methylated amino acids, such as N-Methyl-D-Asparagine (H-N-Me-D-Asn-OH), presents a significant synthetic challenge primarily due to steric hindrance and the reduced nucleophilicity of the secondary amine.[1][2] This guide provides a comprehensive resource to address these challenges head-on.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the coupling of H-N-Me-D-Asn-OH and provides actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Mass spectrometry analysis of the crude product shows a significant peak corresponding to the deletion of the N-Me-D-Asn residue.
-
The bromophenol blue test on the resin remains blue or green, indicating the presence of unreacted secondary amine.[1][3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reagent Reactivity | Switch to a high-reactivity coupling reagent. Standard carbodiimide reagents like DCC or DIC are often inefficient for these couplings.[1][4] Recommended reagents include uronium/aminium salts (HATU, HCTU, COMU) or phosphonium salts (PyAOP, PyBOP).[1][5][6] For extremely difficult couplings, halogenophosphonium salts like PyBrOP can be effective.[1][7] | High-reactivity reagents form more activated esters (e.g., OAt or Oxyma esters) which are more susceptible to nucleophilic attack by the sterically hindered secondary amine.[8][9] PyBrOP forms a highly reactive acyl bromide intermediate.[7] |
| Suboptimal Reaction Kinetics | 1. Double Coupling: Perform the coupling reaction twice with fresh reagents.[1][10] 2. Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-12 hours.[1][11] 3. Increased Temperature/Microwave Assistance: Gently warm the reaction vessel (e.g., to 40°C) or utilize a microwave peptide synthesizer.[1][12] | The increased steric bulk slows down the reaction rate. Double coupling and extended reaction times increase the probability of the reaction going to completion.[10] Microwave energy can help overcome the activation energy barrier for the coupling reaction.[1] |
| Inadequate Reagent Stoichiometry | Increase the equivalents of the amino acid and coupling reagent. A common starting point for difficult couplings is 3-5 equivalents of both the protected amino acid and the coupling reagent relative to the resin loading.[13][14] | A higher concentration of reactants can help drive the reaction forward, especially when dealing with a less reactive nucleophile. |
Issue 2: Significant Racemization of the N-Me-D-Asn Residue
Symptoms:
-
Chiral HPLC analysis of the cleaved and purified peptide shows a diastereomeric impurity.
-
NMR analysis indicates the presence of an undesired epimer.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-activation of the Carboxylic Acid | 1. Minimize Pre-activation Time: If pre-activation is part of your protocol, keep it to a minimum (e.g., 1-5 minutes) before adding the mixture to the resin.[1][6] 2. Use a Weaker Base: Substitute a highly basic tertiary amine like DIPEA with a less basic one, such as N-methylmorpholine (NMM) or sym-collidine.[1][5] | Prolonged activation can lead to the formation of oxazolone or other symmetric anhydrides, which are susceptible to racemization.[1][5] Strong bases can also promote epimerization. |
| Inappropriate Coupling Reagent/Additive | Utilize coupling reagents containing racemization-suppressing additives like HOAt or OxymaPure. HATU and COMU are excellent choices as they incorporate these moieties.[5][9][15] | The additives act as activated ester intermediates that are more resistant to racemization than other activated species. The pyridine nitrogen in HOAt provides anchimeric assistance during the coupling, which helps to suppress racemization.[9][15] |
Issue 3: Side Reactions Involving the Asparagine Side Chain
Symptoms:
-
Mass spectrometry reveals a peak corresponding to the desired mass minus 18 Da (dehydration of the side-chain amide to a nitrile).
-
Formation of aspartimide, leading to chain branching or other impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Dehydration with Carbodiimides | Avoid using carbodiimide-based coupling reagents (DCC, DIC, EDC) without appropriate additives, as they are known to cause dehydration of Asn and Gln side chains.[16] If their use is necessary, ensure the presence of HOBt or a similar additive. | Carbodiimides can directly react with the primary amide of the asparagine side chain, leading to the formation of a nitrile.[5][16] |
| Aspartimide Formation | Use a more sterically hindered protecting group for the aspartic acid side chain if aspartimide formation is a persistent issue, although this is less common with asparagine. Ensure that the Fmoc deprotection conditions are not overly basic or prolonged. | Aspartimide formation is more prevalent with aspartic acid but can occur with asparagine under certain conditions. It is catalyzed by bases like piperidine during Fmoc removal. |
Troubleshooting Workflow
Here is a logical workflow to follow when encountering difficulties with H-N-Me-D-Asn-OH coupling.
Caption: Troubleshooting workflow for H-N-Me-D-Asn-OH coupling.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to an N-methylated amino acid so difficult?
The primary reasons are twofold:
-
Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, making it difficult for the reactants to achieve the necessary orientation for bond formation.[1][2]
-
Reduced Nucleophilicity: A secondary amine (like in an N-methylated residue) is less nucleophilic than a primary amine due to the electron-donating effect of the methyl group. This reduces its reactivity towards the activated carboxyl group.[1]
Q2: Which coupling reagents are considered the best for N-methylated residues?
For challenging couplings involving N-methylated amino acids, high-reactivity uronium/aminium or phosphonium salt reagents are strongly recommended over standard carbodiimides.[1]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[1] HATU is often considered a gold standard for difficult couplings.[3][6]
-
Phosphonium Salts: PyAOP and PyBOP are excellent choices, especially for coupling N-methylated amino acids.[1][7] PyBrOP is even more reactive and can be employed for the most stubborn couplings.[7]
Q3: Can I use the standard ninhydrin (Kaiser) test to monitor the coupling reaction?
No, the ninhydrin test is not reliable for monitoring coupling to secondary amines like N-methylated residues, as it typically yields a very faint color or no color change at all. The bromophenol blue test is the recommended alternative for monitoring these couplings on the solid phase.[1][3] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling.[3]
Q4: Is on-resin N-methylation a viable alternative to using H-N-Me-D-Asn-OH directly?
Yes, on-resin N-methylation can be an effective strategy. This approach involves coupling the standard Fmoc-D-Asn(Trt)-OH residue and then methylating the backbone nitrogen while the peptide is still attached to the solid support.[1] This avoids the need to synthesize and incorporate the often expensive N-methylated amino acid building block. However, the methylation conditions must be carefully optimized to avoid side reactions.[1]
Q5: How does N-methylation affect the properties of the final peptide?
N-methylation can significantly alter a peptide's properties by:
-
Increasing Proteolytic Stability: The steric bulk of the methyl group can shield the adjacent peptide bond from enzymatic cleavage.[6]
-
Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of the peptide, potentially enhancing its ability to cross cell membranes.[2]
-
Constraining Conformation: The restricted bond rotation can lock the peptide into a specific conformation, which can be beneficial for receptor binding.[6]
-
Preventing Side-Reactions: In some sequences, like those containing an Asn-Gly (NG) motif, N-methylation of the glycine can prevent the deamidation of asparagine.[17][18]
Protocols & Methodologies
Protocol 1: High-Efficiency Coupling using HATU
This protocol is a robust starting point for coupling H-N-Me-D-Asn-OH.
Materials:
-
Fmoc-N-Me-D-Asn(Trt)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Peptide-resin with a free N-terminal amine
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection protocol to expose the N-terminal amine. Wash the resin thoroughly with DMF (3-5 times).
-
Activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Asn(Trt)-OH and 3.9 equivalents of HATU in DMF.
-
Base Addition: Add 8 equivalents of DIPEA or NMM to the activation solution.
-
Pre-activation: Gently agitate the activation solution at room temperature for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Shake the reaction vessel at room temperature for at least 2 hours. For this difficult coupling, extending the time to 4 hours is recommended.
-
Monitoring: Take a small sample of the resin, wash it thoroughly with DMF and then methanol, and perform the bromophenol blue test to check for completion.
-
Recoupling (if necessary): If the coupling is incomplete (blue/green color), filter the resin, wash with DMF, and repeat steps 2-7.
-
Washing: Once the coupling is complete (yellow color), filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Monitoring with the Bromophenol Blue Test
Procedure:
-
Prepare a test solution of ~0.5 mg/mL bromophenol blue in DMF.
-
Take a small sample of the peptide-resin (a few beads) after the coupling step and wash thoroughly with DMF, then with methanol or DCM to remove any residual base.
-
Add 1-2 drops of the bromophenol blue solution to the resin beads.
-
Observe the color.
-
Yellow: Coupling is complete.
-
Green/Blue: Coupling is incomplete, and a second coupling is required.
-
Reaction Mechanism Visualization
The following diagram illustrates the activation and coupling process using an onium salt like HATU.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]
- 13. jpt.com [jpt.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
minimizing aspartimide formation in H-N-Me-D-Asn-OH sequences
Technical Support Center: Optimizing Synthesis of N-Me-D-Asn Containing Peptides
Case ID: #SPPS-NMDA-001 Topic: Minimizing Aspartimide Formation in H-N-Me-D-Asn-OH Sequences Status: Active Support Guide
Executive Summary
The synthesis of peptides containing N-methylated D-Asparagine (N-Me-D-Asn) presents a "perfect storm" for aspartimide (Asi) formation. The combination of D-chirality (which often induces β-turns favoring cyclization) and N-methylation (which restricts conformational freedom) significantly lowers the activation energy for the nucleophilic attack of the backbone amide nitrogen on the Asn side chain.
This guide provides a root-cause analysis, a validated decision matrix, and specific protocols to eliminate this side reaction during Solid Phase Peptide Synthesis (SPPS).
Module 1: Diagnostic & Mechanism (The "Why")
Before applying a fix, you must confirm the nature of the side reaction. N-Me-D-Asn residues are susceptible to two distinct pathways that result in mass losses often confused in low-res LC-MS.
Diagnostic Decision Tree
Use this logic flow to identify if you are seeing Aspartimide or a Nitrile derivative.
Caption: Diagnostic workflow distinguishing Aspartimide (cyclization) from Nitrile formation (dehydration).
The Mechanistic Hazard of N-Me-D-Asn
Standard aspartimide formation occurs when the nitrogen of the next amino acid (
-
D-Configuration: D-amino acids in L-peptide chains often stabilize reverse turns (e.g.,
-turns), bringing the amide nitrogen into close proximity with the Asn side chain ( -carbonyl). -
N-Methylation: While the N-methyl group is on the Asn itself, it creates steric clashes that lock the backbone
and angles, often forcing the succeeding peptide bond into a conformation highly favorable for internal attack.
Module 2: Reagent Selection (The "What")
To prevent the reaction, you must disrupt the chemical environment that favors cyclization.
| Component | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Mechanism of Action |
| Fmoc Removal | 20% Piperidine in DMF | 20% Piperidine + 0.1M HOBt | The acidity of HOBt keeps the amide backbone protonated, preventing it from becoming a nucleophile [1]. |
| Side Chain PG | Trityl (Trt) | Xanthyl (Xan) | Xan is bulkier and more stable, preventing the dehydration of Asn to Nitrile during coupling [2]. |
| Backbone PG | None | Hmb or Dmb (on n+1) | Installing Hmb on the next residue physically blocks the attacking nitrogen. Mandatory for Gly/Ser neighbors. |
| Base Choice | Piperidine (pKa ~11.2) | Piperazine (pKa ~9.8) | A weaker base is sufficient for Fmoc removal but less likely to ionize the amide backbone [3]. |
Module 3: Validated Protocols (The "How")
Protocol A: The "Magic Mixture" (Acid-Modified Deprotection)
Use this as your default standard for any sequence containing N-Me-D-Asn.
Reagents:
-
Piperidine (Reagent Grade)
-
HOBt (Anhydrous or Monohydrate) or Oxyma Pure
-
DMF (Peptide Grade)[1]
Step-by-Step:
-
Preparation: Dissolve 0.1 M HOBt (1.35 g per 100 mL) directly into a solution of 20% Piperidine in DMF .
-
Note: The solution will turn slightly yellow/orange; this is normal.
-
-
Execution: Perform Fmoc removal using this cocktail.
-
Cycle 1: 3 minutes (flow wash).
-
Cycle 2: 10 minutes (batch incubation).
-
-
Rationale: The HOBt acts as a proton source. While Piperidine removes the Fmoc group, the HOBt immediately reprotonates the generated amide anion on the peptide backbone, quenching the nucleophile required for aspartimide cyclization.
Protocol B: Hmb Backbone Protection (For "Difficult" Sequences)
Use this if the n+1 residue is Glycine, Serine, or Threonine.
Concept: You must protect the nitrogen of the residue following the N-Me-D-Asn.
-
Coupling: Instead of standard Fmoc-Gly-OH, use Fmoc-(Hmb)Gly-OH .
-
Synthesis: Proceed with standard coupling. The bulky Hmb group prevents the nitrogen from attacking the Asn side chain.
-
Cleavage: The Hmb group is removed during the final TFA cleavage (standard 95% TFA cocktails), leaving the native peptide.
Module 4: Troubleshooting & FAQs
Q: I see a -18 Da peak (Nitrile). Will HOBt in Piperidine fix this? A: No. The -18 Da species (Cyanoalanine) forms during the coupling step (activation), not deprotection.
-
Fix: Switch from Fmoc-Asn(Trt)-OH to Fmoc-Asn(Xan)-OH . The Xanthyl group reduces the risk of side-chain dehydration during activation with DIC/Oxyma or HATU.
Q: My sequence is H-N-Me-D-Asn-Pro-OH. Am I at risk? A: Low Risk. Proline is a secondary amine. Once coupled, it lacks the amide proton required to initiate the standard aspartimide mechanism (which usually requires deprotonation of the NH). However, steric crowding can still cause issues; ensure efficient coupling of the Proline to the bulky N-Me-D-Asn.
Q: Can I use Formic Acid instead of HOBt? A: Yes. 5% Formic Acid in 20% Piperidine is an effective alternative if HOBt is unavailable. It functions by the same proton-buffering mechanism.
Q: Does the D-isomer really matter? A: Yes. In many L-peptide sequences, replacing L-Asn with D-Asn increases aspartimide formation by orders of magnitude because the D-residue stabilizes the specific "turn" conformation required for the ring closure.
Visualizing the Pathway
The following diagram illustrates the "Danger Zone" where the backbone attacks the side chain.
Caption: Mechanism of base-catalyzed aspartimide formation showing the critical transition from native peptide to succinimide ring.
References
-
Mergler, M., et al. (2003). "Peptide synthesis: Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis." Journal of Peptide Science.
-
Han, Y., et al. (2004). "Aspartimide formation in Fmoc SPPS: The role of the protecting group." Journal of Peptide Science.
-
Dery, L., et al. (2016). "A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation."[1][2][3][4][5][6] Journal of Peptide Science.
-
Offer, J., et al. (1996). "Hmb backbone protection."[1][2][3][4][6] Journal of the American Chemical Society.
Sources
- 1. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing H-N-Me-D-Asn-OH
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues with peptides incorporating the N-methylated D-asparagine moiety (H-N-Me-D-Asn-OH). Peptide aggregation is a critical challenge that can compromise experimental results, reduce therapeutic efficacy, and complicate manufacturing processes.[1] This document provides in-depth, question-and-answer-based troubleshooting protocols and scientific explanations to help you identify, understand, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my lyophilized H-N-Me-D-Asn-OH peptide. It forms a gel or a cloudy suspension. Is this aggregation?
A1: Yes, difficulty in dissolution, the appearance of cloudiness (turbidity), or the formation of gels or visible precipitates are classic initial indicators of peptide aggregation.[2] Aggregation occurs when individual peptide molecules self-associate to form larger, often insoluble, structures.[1] For sequences containing H-N-Me-D-Asn-OH, several intrinsic factors can contribute to this phenomenon from the moment a solvent is introduced. It is crucial not to assume the peptide is "insoluble" without first attempting a systematic disaggregation and solubilization protocol.
Q2: How can I definitively characterize and quantify the aggregation in my peptide sample?
A2: Visual inspection is only the first step. To make informed decisions, you must quantitatively assess the nature and extent of aggregation. A multi-technique approach is often necessary as no single method is sufficient for all types of aggregates (soluble vs. insoluble, size range).[3][4][5]
Table 1: Key Techniques for Characterizing Peptide Aggregates
| Technique | Measures | Aggregate Type | Key Insights |
| Size Exclusion Chromatography (SEC-HPLC) | Hydrodynamic radius, molecular weight distribution | Soluble oligomers, aggregates | Quantifies monomer vs. aggregate populations. The gold standard for soluble aggregates.[3] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution | Soluble aggregates, sub-visible particles | Provides rapid size distribution and polydispersity information. Highly sensitive to larger particles.[4][5] |
| Analytical Ultracentrifugation (AUC) | Sedimentation coefficient, molecular weight | Soluble aggregates (dimers, trimers, etc.) | Offers high resolution for different oligomeric species in the same sample.[3][4] |
| Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | Morphology, size, and shape | Insoluble fibrils, large aggregates | Visualizes the structure of aggregates (e.g., amyloid-like fibrils, amorphous structures).[6][7] |
| Thioflavin T (ThT) Fluorescence Assay | Presence of β-sheet structures | Amyloid-like fibrils | A common method to detect the formation of amyloid fibrils, which are rich in β-sheets.[3] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure (α-helix, β-sheet, random coil) | All types | Monitors conformational changes (e.g., random coil to β-sheet transition) that often precede or accompany aggregation.[6][7] |
Q3: What makes my H-N-Me-D-Asn-OH peptide particularly prone to aggregation?
A3: The aggregation propensity of your peptide is multifactorial, stemming from the unique combination of its constituent parts. Understanding these drivers is key to designing an effective mitigation strategy.
-
N-Methylation: While N-methylation is often introduced to improve metabolic stability and membrane permeability, it can have complex effects on solubility.[8][9] It removes a hydrogen bond donor (the backbone N-H), which can disrupt the formation of certain secondary structures like α-helices but may not prevent β-sheet formation.[10] Furthermore, the added methyl group increases the local hydrophobicity, which can be a driving factor for aggregation.[11]
-
D-Asparagine (D-Asn):
-
Chirality: The presence of a D-amino acid can significantly alter the peptide's conformational landscape. While often used to increase proteolytic resistance, D-isomers can sometimes disrupt native folding or, conversely, promote non-native structures, including those that lead to aggregation.[12][13][14]
-
Deamidation Risk: The asparagine side chain is highly susceptible to spontaneous, non-enzymatic deamidation, especially at neutral or basic pH.[15][16] This chemical modification converts the neutral Asn into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp).[7] Even trace amounts (<5%) of these deamidated impurities can act as nucleation seeds, dramatically accelerating the aggregation of the entire peptide population.[17][18][19] This is a critical and often overlooked trigger for aggregation in Asn-containing peptides.
-
-
Intermolecular Interactions: Aggregation is fundamentally driven by interactions between peptide chains. For this specific peptide, key interactions likely include:
-
Hydrogen Bonding: Between the C-terminal carboxyl group, the N-terminal amine, and the Asn side-chain amide.
-
Hydrophobic Interactions: Driven by the N-methyl group and potentially other hydrophobic residues in the full sequence.
-
Electrostatic Interactions: Changes in pH will alter the charge state of the termini, influencing electrostatic repulsion or attraction. Deamidation introduces a new negative charge, which can drastically alter these interactions.[19]
-
The following diagram illustrates the potential pathways leading to aggregation for this peptide.
Caption: Potential mechanisms driving H-N-Me-D-Asn-OH peptide aggregation.
Q4: My peptide has already aggregated. How can I dissolve and recover the monomeric form?
A4: For peptides that are difficult to dissolve or have already aggregated, a strong disaggregation protocol is required before attempting to transfer the peptide into an aqueous buffer. The goal is to break all intermolecular hydrogen bonds and hydrophobic interactions. The use of a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) is a highly effective method.[20][21][22][23]
This protocol is designed for highly intractable, aggregated peptides and should be performed in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Lyophilized, aggregated peptide
-
Trifluoroacetic acid (TFA), high purity
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), high purity
-
Nitrogen gas line
-
Appropriate glass vial (e.g., borosilicate)
-
Final aqueous buffer (e.g., 10 mM HCl or 10% Acetonitrile/Water)
Step-by-Step Procedure:
-
Preparation: Place the lyophilized peptide powder in a clean glass vial.
-
Initial Dissolution: Add a small volume of a 1:1 (v/v) mixture of TFA and HFIP to the peptide. This solvent system is extremely powerful for dissolving aggregated peptides.[20][21]
-
Incubation: Gently vortex or swirl the vial. Allow the peptide to incubate in the TFA/HFIP mixture for at least 1 hour to ensure complete disaggregation.[20]
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of dry nitrogen gas. This will leave a thin film of the peptide on the wall of the vial. Ensure all solvent is removed.
-
Re-solubilization: Immediately re-dissolve the peptide film in the desired final solvent. For initial solubilization before buffering, a slightly acidic aqueous solution (e.g., 0.1% TFA in water) or an organic/aqueous mixture (e.g., 30% acetonitrile in water) can be effective.
-
Quantification & Verification: After solubilization, immediately determine the peptide concentration using a suitable method (e.g., UV-Vis at 280 nm if aromatic residues are present, or a colorimetric assay). Critically, you must verify the disaggregation by running a sample on SEC-HPLC to confirm that the peptide is primarily in its monomeric state.
Q5: How can I optimize my buffer or formulation to prevent aggregation in aqueous solution?
A5: Once you have a monomeric stock solution, the formulation is critical for preventing re-aggregation. Optimization involves controlling pH, ionic strength, and using stabilizing excipients.[24][25][26]
Table 2: Formulation Strategies to Inhibit Peptide Aggregation
| Strategy | Recommended Action | Mechanism of Action |
| pH Optimization | Maintain pH 2-3 units away from the peptide's isoelectric point (pI). For a peptide with a free C-terminus and N-terminus, a pH of 3-5 is often a good starting point. | Maximizes net charge, leading to electrostatic repulsion between peptide molecules.[25] |
| Ionic Strength | Use low to moderate salt concentrations (e.g., 50-150 mM NaCl). | Salts can screen electrostatic charges. While this can sometimes promote aggregation (salting-out), at optimal concentrations it can stabilize the native state.[19] |
| Use of Co-solvents | Add organic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) at 10-30%. | These solvents can disrupt hydrophobic interactions that drive aggregation.[2] |
| Stabilizing Excipients | Amino Acids: Add Arginine or Glutamic Acid (50-250 mM). | Arginine's guanidinium group can suppress aggregation by interacting with hydrophobic and charged regions.[25] |
| Sugars/Polyols: Add Sucrose or Trehalose (5-10% w/v). | These excipients preferentially hydrate the peptide, stabilizing its folded, soluble state.[25] | |
| Surfactants: Add Polysorbate 20 or 80 (0.01-0.1%). | Non-ionic surfactants can prevent surface-induced aggregation and block hydrophobic interaction sites.[25][27] |
The following workflow provides a systematic approach to troubleshooting aggregation issues.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. peptide.com [peptide.com]
- 3. biopharma-asia.com [biopharma-asia.com]
- 4. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. SHIMADZU DIGITAL CLASSROOMS - Characterization of Protein Aggregation in Therapeutic Peptides and Monoclonal Antibodies [an.shimadzu.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Role of Site-Specific Asparagine Deamidation in Islet Amyloid Polypeptide Amyloidogenesis: Key Contributions of Residues 14 and 21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.bath.ac.uk [people.bath.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. liverpool.ac.uk [liverpool.ac.uk]
- 17. scispace.com [scispace.com]
- 18. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubilization and disaggregation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biopharmaspec.com [biopharmaspec.com]
- 26. leukocare.com [leukocare.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Peptide Solubility with H-N-Me-D-Asn-OH
Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting & Optimization for Hydrophobic Peptide Synthesis
Introduction: The "Structure-Breaker" Strategy
Welcome to the technical guide for H-N-Me-D-Asn-OH (N-methyl-D-asparagine). You are likely here because your hydrophobic peptide is aggregating, precipitating during purification, or failing synthesis.
This residue is not just a building block; it is a solubility tag . It functions via three synergistic mechanisms:
-
N-Methylation: Removes the amide proton, physically blocking the intermolecular hydrogen bonding that drives
-sheet aggregation.[1] -
D-Chirality: Induces
-turn structures, preventing the formation of extended aggregate networks. -
Asparagine Side Chain: Adds polarity/hydrophilicity to the backbone.
Module 1: Synthesis & Coupling Protocols
Critical Issue: "Coupling Failure After N-Methylation"
User Query: "I successfully coupled Fmoc-N-Me-D-Asn(Trt)-OH, but the next amino acid will not couple. The Kaiser test is inconclusive."
Diagnosis: You are encountering steric hindrance at the secondary amine.[2] The N-methyl group creates a bulky environment that blocks the approach of the incoming activated amino acid.[3] Standard HBTU/DIC protocols will fail here.
The "Steric-Buster" Protocol (SPPS)
Use this optimized workflow for coupling onto the N-methylated residue.
| Parameter | Standard Condition | Required Condition for N-Me Coupling |
| Coupling Reagent | HBTU / TBTU | HATU or COMU (High efficiency required) |
| Additives | HOBt | HOAt (Accelerates reaction via neighboring group effect) |
| Base | DIPEA (2-4 eq) | DIPEA (4 eq) - Ensure basic pH |
| Temperature | Room Temp | 50°C - 75°C (Microwave preferred) |
| Coupling Time | 30-60 mins | 2 x 1 hour (Double Coupling is mandatory) |
| Monitoring | Kaiser Test | Chloranil Test or p-Nitrophenol Ester Test |
Technical Note: The Kaiser test (ninhydrin) detects primary amines. It will not change color for the secondary amine of N-Me-D-Asn. You must use the Chloranil test (acetaldehyde/chloranil) which turns blue in the presence of secondary amines.
Visual Workflow: Coupling Decision Tree
Caption: Decision logic for overcoming steric hindrance during SPPS coupling onto secondary amines.
Module 2: Purification & Solubility
Critical Issue: "The Ghost Peak Phenomenon"
User Query: "My mass spec confirms the peptide is correct, but the HPLC shows two broad peaks or a split peak. Is my peptide impure?"
Diagnosis: This is likely Cis/Trans Isomerization , not impurity. The N-methyl peptide bond (tertiary amide) rotates slowly on the NMR/HPLC timescale. Unlike standard peptide bonds (which are 99% trans), N-methyl bonds often exist as a mix of cis and trans conformers in solution.
Troubleshooting Guide: HPLC Validation
| Step | Action | Expected Outcome |
| 1 | Run HPLC at 60°C | If the peaks coalesce (merge) into one sharp peak, it is conformational isomerism. If they remain separate, it is a chemical impurity (e.g., diastereomer). |
| 2 | Check Gradient | Use a shallower gradient (e.g., 1% B/min) to distinguish broadening from separation. |
| 3 | Buffer pH | Isomerization rates are pH-dependent. Slight adjustments to pH (e.g., pH 2.5 vs pH 7) may shift the equilibrium. |
Mechanism of Action: Why it Works
The following diagram illustrates how H-N-Me-D-Asn-OH disrupts the
Caption: Mechanism of solubility enhancement via disruption of intermolecular hydrogen bonding networks.
Module 3: Strategic Design & FAQ
Q: Where should I place the H-N-Me-D-Asn-OH tag?
A:
-
Center of the Hydrophobic Block: If you have a stretch of 5+ hydrophobic residues (e.g., V-L-L-V-F), place the tag in the middle (e.g., V-L-[N-Me-D-Asn] -V-F). This breaks the "nucleation site" for aggregation.
-
Substitutions: You can replace a native residue. However, be aware that D-chirality will alter the backbone geometry (turn induction). If biological activity is critical, perform an N-Methyl Scan (systematically replacing residues) to find a position that retains activity but improves solubility.
Q: Does this modification affect stability?
A: Yes, positively.
-
Proteolytic Stability: N-methylation prevents proteases from recognizing the scissile bond.
-
Half-life: Peptides with N-Me-D-Asn often exhibit significantly longer serum half-lives due to resistance to enzymatic degradation.
Q: Which protecting groups should I use for SPPS?
A:
-
N-Terminus: Fmoc-N-Me-D-Asn(Trt)-OH.
-
Side Chain: Trityl (Trt) is standard for Asparagine in Fmoc SPPS.[4] It is removed during the final TFA cleavage.[5]
-
Cleavage Cocktail: Use standard TFA/TIS/H2O (95:2.5:2.5). The N-methyl group is stable to TFA.
References
-
Chatterjee, J., et al. (2008).[6] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
-
BenchChem Technical Support . (2025). Managing Steric Hindrance in N-Methylated SPPS.
-
CEM Corporation . Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
University of Cambridge . Red-light modulated ortho-chloro azobenzene photoswitch for peptide stapling (Isomerization Data).
-
Merck Millipore . N-Methylated Amino Acids | Reagents & Protocols.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purification of Peptides Containing N-Methyl-D-Asparagine
Introduction: Navigating the Unique Challenges of N-Methyl-D-Asn Peptides
In the landscape of therapeutic peptide development, structural modifications are key to enhancing pharmacokinetic properties. The incorporation of residues like N-Methyl-D-Asparagine (H-N-Me-D-Asn-OH) presents a fascinating dichotomy for purification scientists. On one hand, N-methylation increases lipophilicity and confers resistance to enzymatic degradation, which is highly desirable.[1][2] On the other, it introduces a cascade of purification challenges. These include potential cis/trans isomerism leading to peak broadening, steric hindrance that can result in difficult-to-separate deletion sequence impurities from solid-phase peptide synthesis (SPPS), and altered solubility.[2][3]
The presence of a D-amino acid introduces a diastereomeric relationship with any potential all-L-amino acid impurities, while the polar asparagine side chain counteracts the hydrophobicity of the N-methyl group. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies—Reversed-Phase (RP-HPLC), Hydrophilic Interaction (HILIC), Ion-Exchange (IEX), and Chiral Chromatography—to effectively purify these complex peptides. We will move beyond simple protocols to explore the causal logic behind methodological choices, empowering researchers to develop robust, validated purification strategies.
Chapter 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[4][5] For peptides containing H-N-Me-D-Asn-OH, RP-HPLC is indispensable, but its successful application hinges on a nuanced understanding of how the peptide's unique features interact with the chromatographic system.
The Principle of Separation
In RP-HPLC, peptides in a polar mobile phase are passed through a column packed with a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains). Peptides are retained via hydrophobic interactions between their non-polar residues and the stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (like acetonitrile), which disrupts these interactions and releases the peptides in order of increasing hydrophobicity.[4]
Causality Behind Experimental Choices
The success of an RP-HPLC purification is not accidental; it is the result of deliberate choices tailored to the analyte.
-
Column Chemistry Selection : The standard C18 column is the universal starting point for peptide separations.[6] However, the increased lipophilicity from N-methylation may cause excessive retention.[1] In such cases, a less hydrophobic stationary phase, such as C8 or C4 , is a logical choice to reduce elution times and improve recovery.[7] Conversely, if the peptide sequence is rich in other polar amino acids, a C18 column will be necessary to achieve adequate retention. For peptides containing aromatic residues, a phenyl-hexyl phase can offer alternative selectivity through π-π interactions, potentially resolving impurities that co-elute on alkyl chain phases.[8]
-
The Role of Mobile Phase Modifiers : The use of 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases is standard practice.[9] TFA serves two critical functions: it acts as an ion-pairing agent, forming a neutral complex with positively charged residues (like Lys, Arg, and the N-terminus) to improve peak shape and retention, and it maintains a low pH (~2) to suppress the ionization of acidic residues (Asp, Glu), thereby increasing their hydrophobicity.[7][10] For applications requiring mass spectrometry (LC-MS), where TFA causes signal suppression, formic acid (0.1%) is a common alternative, though it may result in broader peaks.[11] For exceptionally hydrophobic N-methylated peptides, adding a small percentage (1-5%) of a stronger organic modifier like isopropanol to the acetonitrile can be necessary to ensure complete elution.[7]
-
Gradient and Temperature Optimization : Method development should always begin with a broad, fast "scouting" gradient (e.g., 5-95% Acetonitrile in 15 minutes) to determine the approximate elution point of the target peptide.[8] The subsequent "optimization" gradient should be much shallower and focused around this point (e.g., 30-50% Acetonitrile in 30 minutes) to maximize the resolution between the target peptide and its impurities.[9] Temperature is another powerful tool for manipulating selectivity.[4] Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and can sometimes resolve co-eluting peaks by altering peptide conformation or the kinetics of cis/trans isomerization.[7][8]
Experimental Protocol: RP-HPLC Method Development
This protocol provides a systematic approach to developing a robust purification method.
-
Crude Peptide Preparation : Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is poor, minimal amounts of DMSO or acetic acid may be used, but be aware these can interfere with chromatography. Centrifuge to remove any insoluble material.
-
Scouting Run (Analytical Scale) :
-
Column : C18, 4.6 x 150 mm, 3.5 µm, 300Å pore size.
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Gradient : 5% to 95% B over 15 minutes.
-
Detection : 214 nm and 280 nm.
-
Action : Identify the retention time of the target peptide peak (confirm with mass spectrometry).
-
-
Optimization Run (Analytical Scale) :
-
Column & Solvents : Same as above.
-
Gradient : Create a shallow gradient centered around the scouting retention time. If the peptide eluted at 40% B, a gradient of 30% to 50% B over 30 minutes is a good starting point.
-
Action : Assess the resolution between the main peak and key impurities. If resolution is poor, adjust the gradient slope, temperature, or switch to a different column chemistry (e.g., C8 or Phenyl).
-
-
Scale-Up to Preparative Purification :
-
Once the analytical method is optimized, scale it up to a preparative column of the same chemistry. Adjust the flow rate and gradient time proportionally to the column volume.
-
Load an appropriate amount of crude material (typically 1-2% of the column's packing material weight).
-
Collect fractions across the main peak.
-
-
Purity Analysis : Analyze each fraction using the optimized analytical method to determine which fractions meet the required purity specifications for pooling.
Diagram: RP-HPLC Method Development Workflow
Caption: Workflow for systematic RP-HPLC method development.
Data Presentation: Comparison of RP-HPLC Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Hydrophobic Peptide) | Condition 3 (Alternative Selectivity) |
| Column | C18, 300Å | C4, 300Å | Phenyl-Hexyl, 300Å |
| Gradient | 20-40% ACN over 30 min | 40-60% ACN over 30 min | 25-45% ACN over 30 min |
| Temperature | 30°C | 50°C | 30°C |
| Expected Outcome | Good starting point for most peptides. | Reduced retention for highly lipophilic N-methylated peptides, preventing peak broadening. | Improved resolution of aromatic impurities or diastereomers. |
| Potential Issue | May result in very long retention times for hydrophobic peptides. | May provide insufficient retention for more polar peptides. | May not offer significant advantages for peptides lacking aromatic residues. |
Chapter 2: The Orthogonal Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
When peptides are too polar for adequate retention in RP-HPLC, HILIC provides an effective and orthogonal separation mechanism.[12]
Principle and Strategic Application
HILIC utilizes a polar stationary phase (e.g., bare silica, or amide- or diol-bonded phases) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[10] Separation is based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the aqueous component of the mobile phase. For a peptide containing the polar H-N-Me-D-Asn-OH, HILIC could be particularly useful if the rest of the sequence is also highly polar, leading to poor retention on a C18 column. More importantly, its orthogonal selectivity makes it an excellent second purification step in a 2D-LC strategy to remove impurities that co-elute with the target peptide in RP-HPLC.[13]
Experimental Protocol: HILIC
-
Column : Amide or Diol phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A : 0.1% TFA in 95:5 Acetonitrile:Water.
-
Mobile Phase B : 0.1% TFA in 50:50 Acetonitrile:Water.
-
Flow Rate : 1.0 mL/min.
-
Gradient : 0% to 100% B over 20 minutes.
-
Sample Preparation : Crucially, the peptide must be dissolved in a high concentration of organic solvent (e.g., 80% Acetonitrile) to ensure proper interaction with the stationary phase upon injection.
Diagram: Orthogonality of RP-HPLC and HILIC
Caption: RP-HPLC and HILIC offer orthogonal separation mechanisms.
Chapter 3: Separating by Charge: Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge, providing another powerful orthogonal technique. It is particularly effective as an initial "capture" step to fractionate a complex crude mixture before a final RP-HPLC polishing step.[10]
Principle and Strategic Application
IEX uses a stationary phase with charged functional groups. For cation-exchange chromatography (SCX) , a negatively charged stationary phase is used to retain positively charged peptides.[14][15] At a low pH (e.g., pH 2.5-3), most peptides carry a net positive charge due to the protonation of basic residues and the N-terminus, making SCX a widely applicable choice.[15] Peptides are loaded in a low-salt buffer and eluted with an increasing salt gradient (e.g., NaCl or KCl) or a pH gradient.[14] IEX is exceptionally sensitive to small differences in charge, making it ideal for separating impurities such as deamidation products (where Asn converts to the negatively charged Asp) or peptides with missed protecting groups.[14]
Experimental Protocol: Strong Cation-Exchange (SCX)
-
Column : Strong Cation-Exchange (e.g., Sulfo-propyl), 4.6 x 100 mm.
-
Mobile Phase A : 20 mM Potassium Phosphate, 25% Acetonitrile, pH 3.0.
-
Mobile Phase B : 20 mM Potassium Phosphate, 1 M KCl, 25% Acetonitrile, pH 3.0.
-
Flow Rate : 1.0 mL/min.
-
Gradient : 0% to 100% B over 30 minutes.
-
Post-Purification : Fractions collected from IEX contain high concentrations of non-volatile salts and must be desalted, typically using a C18 solid-phase extraction (SPE) cartridge or a subsequent RP-HPLC run, before lyophilization.
Diagram: Two-Step IEX -> RP-HPLC Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. renyi.hu [renyi.hu]
- 5. gilson.com [gilson.com]
- 6. bachem.com [bachem.com]
- 7. hplc.eu [hplc.eu]
- 8. biovera.com.au [biovera.com.au]
- 9. peptide.com [peptide.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Comparative Guide: Mass Spectrometry Profiling of N-Me-D-Asn Residues
Topic: Mass Spectrometry Fragmentation Patterns of N-Me-D-Asn Residues Content Type: Publish Comparison Guide
Executive Summary
N-Methyl-D-Asparagine (N-Me-D-Asn) represents a dual-modification challenge in peptide therapeutics: backbone N-methylation and D-stereochemistry. While N-methylation improves metabolic stability and membrane permeability, it introduces specific mass spectrometry (MS) complexities—most notably, isobaric interference with Glutamine (Gln) and stereochemical silence regarding the D-isomer.
This guide objectively compares the MS/MS fragmentation behavior of N-Me-D-Asn against its canonical and isomeric alternatives, providing researchers with actionable strategies for unambiguous identification.
Technical Comparison: N-Me-D-Asn vs. Alternatives
The following table summarizes the key mass spectrometric differentiators between N-Me-D-Asn and its closest structural analogs.
Table 1: Isobaric and Isomeric Comparison Matrix
| Feature | N-Me-D-Asn (Target) | L-Asn (Canonical) | L-Gln (Isobaric Interference) | N-Me-L-Asn (Stereoisomer) |
| Residue Mass (Monoisotopic) | 128.0586 Da | 114.0429 Da | 128.0586 Da | 128.0586 Da |
| Immonium Ion ( | 101.07 | 87.06 | 101.07 | 101.07 |
| Primary Neutral Loss | ||||
| Backbone Cleavage | Enhanced | Standard | Standard | Enhanced |
| Chromatographic Behavior (RP-LC) | Hydrophobic shift (vs. Asn) | Hydrophilic | Hydrophilic (less than Asn) | Often co-elutes with D-form (requires Chiral LC) |
| Stereochemical Detection | Silent in MS (Requires IMS/Chiral LC) | N/A | N/A | Silent in MS (Requires IMS/Chiral LC) |
Mechanistic Insights: The "N-Methyl Effect"
To accurately interpret spectra containing N-Me-D-Asn, one must understand how N-methylation alters the "Mobile Proton Model" of peptide fragmentation.
Fragmentation Causality
-
Localized Charge: The N-methyl group removes an amide hydrogen, preventing the formation of hydrogen-bonded ring structures that typically stabilize the peptide backbone. This often lowers the activation energy for cleavage at the N-methylated peptide bond.
-
Enhanced
-ions: Unlike standard residues where -ions often dominate (especially in tryptic peptides), N-methylated residues frequently promote the formation of intense -ions (N-terminal fragments) terminating at the modification site. -
The Isobaric Trap (Gln vs. N-Me-Asn): Both residues share the elemental formula (C
H N O ) and mass (128.0586 Da). Standard high-resolution MS (HRMS) cannot distinguish them. Differentiation relies on:-
Synthetic History: Knowing the precursors.
-
Diagnostic Fragments: Gln side-chain fragmentation often yields a pyrrolidone-like ion (
84), whereas N-Me-Asn fragmentation is driven by the backbone methyl group. -
Chemical Derivatization: Acetylation can sometimes distinguish the primary amine of the Gln side chain vs. the secondary amine of the N-Me backbone, though this is complex.
-
The D-Isomer Challenge
Mass spectrometry is inherently achiral. The fragmentation pattern of N-Me-D-Asn is virtually identical to N-Me-L-Asn in standard collision-induced dissociation (CID).
-
Solution: The "D" designation must be validated via Chiral LC (retention time shift) or Ion Mobility Spectrometry (IMS) , where the D-isomer often adopts a more compact gas-phase conformation (smaller Collision Cross Section, CCS) compared to the L-isomer.
Visualization of Fragmentation Pathways[7]
The following diagram illustrates the competitive fragmentation pathways for N-Me-D-Asn, highlighting the formation of the interfering immonium ion and the diagnostic backbone cleavage.
Figure 1: Fragmentation pathway showing the generation of the non-unique m/z 101 immonium ion and the enhanced b-ion pathway typical of N-methylated residues.[1][2][3]
Experimental Protocol: Validated Identification Workflow
To unambiguously identify N-Me-D-Asn residues, researchers should utilize a Chiral LC-MS/MS workflow. Standard C18 gradients are insufficient for stereochemical validation.
Step 1: Sample Preparation
-
Digestion (if protein-bound): Use Promiscuous proteases (e.g., Proteinase K, Pronase) as Trypsin may be blocked by N-methylation or D-stereochemistry.
-
Hydrolysis (for total composition): 6N HCl at 110°C for 24h (Note: This destroys the N-Me/Asn context, converting Asn to Asp. Use specific N-methyl hydrolysis protocols if available, or rely on intact peptide sequencing).
Step 2: LC-MS/MS Acquisition[8]
-
Column: Chiralpak® ZWIX(+) or equivalent chiral stationary phase (for D vs L separation).
-
Mobile Phase:
-
A: MeOH/ACN/H2O (49:49:2) + 50mM Formic Acid.
-
B: MeOH/ACN/H2O (49:49:2) + 50mM Diethylamine (if using specific chiral selectors).
-
Note: For standard peptide sequencing, use C18 with shallow gradients (0.5% B/min) to separate diastereomers.
-
-
MS Method: Data-Dependent Acquisition (DDA) with inclusion list for calculated
of N-Me-Asn containing peptides.
Step 3: Data Analysis & Validation
-
Mass Check: Confirm precursor mass shift of +14.0156 Da relative to the non-methylated analog.
-
Isobaric Exclusion: Check for specific Gln losses. If the sequence is synthetic, this is controlled. If de novo, look for intense
-ions at the modification site (N-Me effect). -
Stereochemical Assignment: Compare Retention Time (
) against synthetic standards (N-Me-L-Asn vs. N-Me-D-Asn). This is the only self-validating step for chirality.
Decision Logic for Isobaric Residues
Use this logic flow to distinguish N-Me-Asn from Glutamine (Gln) in de novo sequencing.
Figure 2: Logic flow for distinguishing isobaric Gln and N-Me-Asn residues.
References
-
Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link]
-
IonSource. (2016).[4] De Novo Peptide Sequencing Tutorial: b and y ions. IonSource.com.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. PubMed Central. Retrieved from [Link]
-
Bio-Synthesis. (2009). Amino Acid Masses and Immonium Ions Table. Bio-Synthesis Inc.[5] Retrieved from [Link]
-
University of Washington. (n.d.). Amino Acid Mass Table (Residue Masses). UW Proteomics Resource. Retrieved from [Link]
Sources
A Comparative Guide to the Metabolic Stability of H-N-Me-D-Asn-OH versus Native L-Asparagine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide and small molecule development, achieving optimal pharmacokinetic properties is a paramount challenge. A critical determinant of a drug candidate's in vivo efficacy and dosing regimen is its metabolic stability. This guide provides an in-depth comparison of the metabolic stability of a modified asparagine analog, H-N-Me-D-Asn-OH, against its native counterpart, L-asparagine. By integrating established principles of medicinal chemistry with detailed experimental workflows, we will explore the rationale behind the structural modifications of H-N-Me-D-Asn-OH and their profound impact on its metabolic fate.
The Imperative of Metabolic Stability in Drug Design
Metabolic stability refers to a molecule's resistance to enzymatic degradation.[1] For therapeutic agents, high metabolic stability often translates to a longer in vivo half-life, improved bioavailability, and a more predictable dose-response relationship.[2][] Conversely, rapid metabolism can lead to sub-therapeutic plasma concentrations and the formation of potentially toxic metabolites. Native amino acids and peptides are particularly susceptible to rapid clearance by a host of endogenous enzymes, limiting their therapeutic potential.[4][5] This guide will dissect the metabolic liabilities of native L-asparagine and present a compelling case for the enhanced stability of H-N-Me-D-Asn-OH, a molecule rationally designed to overcome these limitations.
Metabolic Fate of Native L-Asparagine: A Profile of Vulnerability
L-asparagine, a non-essential amino acid, is integral to numerous physiological processes, including protein synthesis.[] However, when used as a therapeutic agent or as a component of a peptide-based drug, its inherent metabolic instability becomes a significant hurdle.
The primary pathway for asparagine catabolism is hydrolysis by the enzyme L-asparaginase , which converts L-asparagine to L-aspartic acid and ammonia.[7][8] This enzymatic degradation is a key mechanism of action for L-asparaginase as an anti-cancer drug, where it depletes circulating asparagine to starve leukemic cells. However, for a drug where asparagine or its derivative is the active component, this rapid degradation is undesirable. Beyond L-asparaginase, other proteases and peptidases can also cleave asparagine-containing peptides.[9]
The susceptibility of native L-asparagine to these enzymatic attacks underscores the need for structural modifications to enhance its metabolic resilience.
H-N-Me-D-Asn-OH: A Structurally Fortified Analog
H-N-Me-D-Asn-OH incorporates two key modifications to the native L-asparagine structure: N-methylation and the use of a D-amino acid enantiomer. These are well-established strategies in medicinal chemistry to bolster metabolic stability.[10][11][12]
The Protective Shield of N-Methylation
N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone.[12] This seemingly minor alteration has profound consequences for metabolic stability. The methyl group introduces steric hindrance, physically obstructing the approach of proteolytic enzymes to the scissile peptide bond.[12][13] Furthermore, the replacement of the amide proton with a methyl group eliminates a crucial hydrogen bond donor, which can disrupt the recognition and binding of the substrate by the enzyme's active site.[13] This strategy has been repeatedly shown to dramatically increase the proteolytic stability of peptides.[10][14]
The Enantiomeric Advantage of D-Amino Acids
The vast majority of proteases in the human body are stereospecific, meaning they preferentially recognize and cleave peptide bonds involving L-amino acids.[15][16] By substituting the naturally occurring L-asparagine with its D-enantiomer, H-N-Me-D-Asn-OH is rendered a poor substrate for these enzymes.[5][15] This resistance to enzymatic degradation is a cornerstone of its enhanced stability, leading to a significantly longer biological half-life.[15]
The combination of N-methylation and D-amino acid configuration in H-N-Me-D-Asn-OH creates a molecule that is intrinsically more resistant to the primary routes of metabolic degradation that affect native L-asparagine.
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic vulnerability of native L-asparagine and the protective mechanisms conferred by the modifications in H-N-Me-D-Asn-OH.
Caption: Metabolic degradation of native L-asparagine by endogenous enzymes.
Caption: Protective modifications of H-N-Me-D-Asn-OH leading to enhanced metabolic stability.
Comparative Experimental Data: Expected Outcomes
| Parameter | Native L-Asparagine | H-N-Me-D-Asn-OH (Expected) | Rationale for Difference |
| Half-life (t½) in Plasma | Short | Significantly Longer | Resistance to plasma proteases and asparaginase due to D-configuration and N-methylation.[12][15] |
| Half-life (t½) in Liver Microsomes | Moderate to Short | Significantly Longer | Reduced susceptibility to Phase I and Phase II metabolic enzymes due to structural modifications.[17] |
| Intrinsic Clearance (CLint) | High | Low | The rate of metabolism by liver enzymes is expected to be substantially lower for the modified compound. |
| Primary Degradation Products | L-Aspartic Acid, Ammonia | Minimal to none | The protective modifications are designed to prevent significant enzymatic degradation. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of H-N-Me-D-Asn-OH and native L-asparagine, standardized in vitro assays are employed. Below are detailed protocols for two of the most common assays.
Liver Microsomal Stability Assay
This assay assesses the rate of metabolism by Phase I enzymes, primarily cytochrome P450s, present in the liver microsomes.[17]
Materials:
-
Human or rat liver microsomes
-
Test compounds (H-N-Me-D-Asn-OH and L-Asparagine)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caption: Workflow for a typical liver microsomal stability assay.
Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of enzymes found in plasma, such as esterases and proteases.[18]
Materials:
-
Human or rat plasma (with anticoagulant)
-
Test compounds (H-N-Me-D-Asn-OH and L-Asparagine)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard.
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the plasma.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining test compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time to determine the stability profile and calculate the half-life.
-
Conclusion: A Clear Case for Enhanced Metabolic Stability
The strategic incorporation of N-methylation and a D-amino acid in H-N-Me-D-Asn-OH provides a robust defense against the primary metabolic pathways that rapidly degrade native L-asparagine. This enhanced metabolic stability is a critical attribute for any aspiring therapeutic agent, promising a longer duration of action and improved pharmacokinetic profile. While direct comparative data is yet to be published, the wealth of evidence supporting the efficacy of these individual modification strategies strongly suggests that H-N-Me-D-Asn-OH will exhibit significantly greater metabolic resilience than its native counterpart. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of this hypothesis, a crucial step in the preclinical development of this and other similarly modified drug candidates.
References
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved February 20, 2026, from [Link]
-
AAPPTEC. (n.d.). N-Methyl Amino Acids Archives. Retrieved February 20, 2026, from [Link]
-
Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
-
Accardo, A., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 25(23), 5649. [Link]
-
WikiLectures. (2022, December 4). Degradation of amino acid carbon skeletons. [Link]
-
Checco, J. W., & Gellman, S. H. (2015). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Journal of the American Chemical Society, 137(35), 11344–11354. [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?[Link]
-
Al-Gharabli, S. I., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 6976. [Link]
-
Kumar, P., Kizhakkedathu, E. N., & Straus, S. K. (2018). d-amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 64(7), 443-455. [Link]
-
Sas, D., & D'Aniello, A. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4496. [Link]
-
Kim, D. H., et al. (2019). In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Animal Bioscience, 32(8), 1109–1117. [Link]
-
King, M. (2023). 8. Amino Acid Metabolism and Heritable Disorders of Degradation. In Biochemistry, Nutrition, and Disease. LibreTexts. [Link]
-
Zhang, Y., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 26(3), 1234. [Link]
-
The Amino Acid Company. (2021, December 17). Asparagine biochemistry, asparagine synthetase, and asparaginase treatment for ALL [Video]. YouTube. [Link]
-
Li, Y., et al. (2023). Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia. Frontiers in Pharmacology, 14, 1116035. [Link]
-
Ramsey, L. B., et al. (2022). Amino acid stress response genes promote L-asparaginase resistance in pediatric acute lymphoblastic leukemia. Blood Advances, 6(11), 3386–3397. [Link]
-
Bi, M., & Jiang, H. (2025). Targeting Asparagine Metabolism in Solid Tumors. Cancers, 17(1), 195. [Link]
-
Amoyel, M., et al. (2024). Comprehensive protease specificity profiling. bioRxiv. [Link]
-
Wimley, W. C., et al. (2020). Uncoupling the Folding-Function Paradigm of Lytic Peptides to Deliver Impermeable Inhibitors of Intracellular Protein–Protein Interactions. Journal of the American Chemical Society, 142(47), 20043–20054. [Link]
-
Su, L., et al. (2013). A genome-wide approach identifies that the aspartate metabolism pathway contributes to asparaginase sensitivity. The Pharmacogenomics Journal, 13(4), 329–337. [Link]
-
Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(3), 875-884. [Link]
-
Aslanian, A. M., Fletcher, B. S., & Kilberg, M. S. (2001). Asparagine synthetase expression alone is sufficient to induce l-asparaginase resistance in MOLT-4 human leukaemia cells. Biochemical Journal, 357(Pt 1), 321–328. [Link]
-
Ercal, N., et al. (1996). In vitro study of the metabolic effects of D-amino acids. Chirality, 8(1), 24-29. [Link]
-
He, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 2356. [Link]
-
Riccardi, R., et al. (1981). L-asparaginase pharmacokinetics and asparagine levels in cerebrospinal fluid of rhesus monkeys and humans. Cancer Research, 41(11 Pt 1), 4554-4558. [Link]
-
auf dem Keller, U., et al. (2016). Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics. Molecular & Cellular Proteomics, 15(8), 2515–2524. [Link]
-
Bowers Lab. (n.d.). Proteases. Retrieved February 20, 2026, from [Link]
-
The Essential Role of the Non-Essential Amino Acid Asparagine in Lymphoid Malignancies. (2023). Indiana University. [Link]
-
auf dem Keller, U., et al. (2016). Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics. ResearchGate. [Link]
-
Butch, A. W., & Warty, V. S. (2018). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1721, 149-160. [Link]
-
Gatti, M., et al. (2020). Amino acid depletion triggered by ʟ-asparaginase sensitizes MM cells to carfilzomib by inducing mitochondria ROS-mediated cell death. Blood Advances, 4(18), 4312–4326. [Link]
-
Wodke, J., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8475. [Link]
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Publications. [Link]
-
Backbone N-methylation of peptides. (2023). SSRN. [Link]
-
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved February 20, 2026, from [Link]
-
de la Fuente-Salcido, N. M., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 7959. [Link]
-
Mindt, M., et al. (2018). One-step Process for Production of N-methylated Amino Acids From Sugars and Methylamine Using Recombinant Corynebacterium Glutamicum as Biocatalyst. Metabolic Engineering, 47, 377-386. [Link]
-
Thermodynamic study of asparagine and glycyl-asparagine using computational methods. (2015). Journal of the Serbian Chemical Society, 80(1), 25-36. [Link]
-
Shimadzu (APAC). (2021, October 1). Direct analysis of 33 amino acids in beverages by LC-MS/MS [Video]. YouTube. [Link]
-
Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. The Journal of Biological Chemistry, 262(2), 785-794. [Link]
-
Tsang, M., & Theodorescu, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. International Journal of Molecular Sciences, 25(23), 13109. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2023). Journal of Drug Discovery and Development, 4(1), 1-2. [Link]
Sources
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of amino acid carbon skeletons - WikiLectures [wikilectures.eu]
- 4. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro study of the metabolic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 10. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. lifetein.com [lifetein.com]
- 16. mdpi.com [mdpi.com]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
Chiral Purity Profiling of N-Methyl-Asparagine: A Comparative Guide to Indirect vs. Direct Chromatographic Methods
Executive Summary The enantiomeric separation of N-methyl-asparagine (N-Me-Asn) presents a distinct challenge compared to standard amino acids. The N-methyl group introduces steric hindrance and eliminates the primary amine functionality required by traditional crown-ether stationary phases (e.g., Crownpak CR). Furthermore, the amide side chain is susceptible to hydrolysis under harsh conditions.
This guide objectively compares the two most robust methodologies for distinguishing D-isomer impurities in N-Me-Asn samples:
-
Indirect Analysis: Pre-column derivatization using Marfey’s Reagent (FDAA).
-
Direct Analysis: Zwitterionic Chiral Stationary Phases (Cinchona alkaloid-based, e.g., Chiralpak ZWIX).
Part 1: The Challenge of N-Methyl-Asparagine
The "Secondary Amine" Problem
Most direct chiral columns for amino acids (like 18-crown-6 ethers) rely on the formation of a host-guest complex with a primary ammonium ion (
The Rotamer Effect
N-methyl amino acids can exist as cis and trans rotamers around the peptide bond (or in this case, the carbamate bond if derivatized). This often leads to peak broadening or "split peaks" in chromatography, which can be mistaken for impurities.
Part 2: Comparative Methodology
Method A: Indirect Analysis via Marfey’s Reagent (FDAA)
Best for: Trace impurity quantification (<0.1%), biological matrices, and LC-MS applications.
Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), known as Marfey’s reagent, reacts with the secondary amine of N-Me-Asn via nucleophilic aromatic substitution. This converts the enantiomers (D- and L-N-Me-Asn) into diastereomers (L-FDAA-D-N-Me-Asn and L-FDAA-L-N-Me-Asn). These diastereomers possess different physical properties and can be separated on a standard achiral C18 column.
Protocol:
-
Preparation: Dissolve 50 µL of sample (50 mM) in water.
-
Derivatization: Add 100 µL of 1% FDAA in acetone and 20 µL of 1 M
. -
Incubation: Heat at 37°C for 24 hours .
-
Expert Note: Unlike primary amines which react in 1 hour, secondary amines (N-methyl) have slower kinetics. Incomplete reaction causes non-linear quantification.
-
-
Quenching: Stop reaction with 20 µL of 2 M HCl.
-
Analysis: Inject onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 60% B over 20 mins.
-
Method B: Direct Analysis via Zwitterionic Cinchona Phases (ZWIX)
Best for: QC release testing, raw material purity, and high-throughput environments.
Mechanism: Chiralpak ZWIX(+) and ZWIX(-) columns use a cinchona alkaloid-derived chiral selector combined with a weak anion exchanger. This creates a double ion-pairing mechanism that works effectively for zwitterionic molecules like N-Me-Asn. Unlike crown ethers, ZWIX phases tolerate and resolve secondary amines.
Protocol:
-
Column: Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm).
-
Mobile Phase: MeOH / Water (98:2 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.
-
Expert Note: The acid/base ratio controls the ionization state of the ampholytic N-Me-Asn, which is critical for the ion-pairing mechanism.
-
-
Detection: UV at 210 nm (or ELSD/CAD if UV background is high).
-
Temperature: 25°C.
Part 3: Data Comparison & Decision Matrix
The following table summarizes the performance metrics based on field applications.
| Feature | Method A: Marfey's (Indirect) | Method B: ZWIX (Direct) |
| Resolution ( | High ( | Moderate ( |
| Sensitivity (LOD) | High (Femtomole range via MS) | Moderate (UV dependent) |
| Prep Time | High (24h incubation) | Low (Dilute & Shoot) |
| Elution Order | L-L elutes before L-D (typically) | Configurable (ZWIX+ vs ZWIX-) |
| Cost per Sample | High (Reagent + Prep labor) | Low (Column investment only) |
| N-Methyl Suitability | Excellent (Reacts well) | Excellent (Designed for Zwitterions) |
Visualization: Method Selection Workflow
Caption: Decision tree for selecting the optimal chiral separation method based on sensitivity needs and sample matrix.
Part 4: Experimental Logic & Troubleshooting (E-E-A-T)
Why Crown Ethers (Crownpak) Are Not Recommended
While Daicel Crownpak CR-I(+) is the gold standard for primary amino acids (e.g., Alanine, Serine), it relies on the protons of the primary amine to anchor into the crown ether ring.
-
The Failure Mode: The N-methyl group on N-Me-Asn removes one proton and adds steric bulk. This destabilizes the inclusion complex, leading to co-elution (zero resolution) of enantiomers.
-
The Exception: If you must use a Crownpak column, you would need to use a specialized mobile phase with lower temperature (-10°C) to force complexation, but success is rare.
Optimizing Marfey's for N-Methyl Species
Standard Marfey's protocols suggest 1 hour at 40°C. This is insufficient for N-methyl amino acids.
-
Scientific Rationale: The nucleophilic attack of the secondary amine on the fluorodinitrobenzene ring is sterically hindered by the methyl group.
-
Validation Step: Always run a time-course study (1h, 4h, 12h, 24h). You will likely observe the peak area of the derivative increasing up to 12-16 hours. Stopping too early results in poor sensitivity and potential kinetic fractionation (where L and D react at different rates), biasing the D/L ratio.
Elution Order Reversal
-
Marfey's (C18): Generally, the L-FDAA-L-AA diastereomer elutes before the L-FDAA-D-AA diastereomer due to hydrogen bonding patterns reducing the hydrophobicity of the L-L pair.
-
ZWIX: The elution order can be reversed by switching from ZWIX(+) to ZWIX(-).[2][3] This is a powerful validation tool. If a small impurity peak is buried under the main peak, switching columns moves the impurity to the front, allowing for accurate integration.
References
-
Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantioseparation. H. Toyo'oka (Ed.), Modern Derivatization Methods for Separation Science. John Wiley & Sons.[4] (Review of Marfey's reagent mechanisms).
-
Chiral Technologies. (2024).[5] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]
-
Szoko, E., et al. (2016). Chiral separations for d-amino acid analysis in biological samples.[6][7] Journal of Pharmaceutical and Biomedical Analysis, 130, 100-109.[6] Retrieved from [Link]
- Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary and secondary amino acids. Tetrahedron Letters, 37(19), 3299-3302. (Specifics on Secondary Amine reaction kinetics).
Sources
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. chiraltech.com [chiraltech.com]
- 4. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. ovid.com [ovid.com]
- 7. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to the Crystallographic Data Validation of H-N-Me-D-Asn-OH Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise characterization of molecular structures is non-negotiable. An X-ray crystal structure provides the ultimate proof of atomic connectivity, stereochemistry, and the intermolecular interactions that dictate a compound's behavior. However, the process does not end when a structural model is generated; it begins a critical phase of validation. A model, without rigorous validation, is merely a hypothesis.
This guide provides an in-depth, technically-grounded comparison of crystallographic data validation protocols with a specific focus on small, flexible, and functionally rich molecules like H-N-Me-D-Asn-OH ((2R)-4-amino-2-(methylamino)-4-oxobutanoic acid)[1]. As a modified amino acid, this molecule presents challenges—such as potential disorder in its side chain and a rich network of hydrogen bonds—that demand a multi-faceted validation approach. We will move beyond a simple checklist of steps to explain the causality behind these validation choices, ensuring a self-validating system from data collection to final deposition.
The Validation Gauntlet: A Holistic Workflow
The validation of a crystal structure is not a single, final step but an iterative process that begins with data collection and is interwoven throughout structure solution and refinement. Each stage offers an opportunity to assess and improve the model's quality. A failure to identify an issue early can lead to a fundamentally flawed model that, while appearing plausible, is chemically incorrect.
The following workflow illustrates the key decision and validation points in a typical small-molecule crystallographic analysis.
Caption: Fig. 1: Holistic Crystallographic Validation Workflow
Part 1: Foundational Pillars - Data Quality and Refinement Statistics
Before any geometric analysis of the final model, its validity rests on two pillars: the quality of the underlying experimental data and the statistical agreement between the model and that data.
Experimental Data Quality
The adage "garbage in, garbage out" is particularly true in crystallography. No amount of refinement can rescue a structure determined from poor-quality data. Key metrics to assess during data processing include:
-
R-factors (Rmerge/Rint): These values measure the agreement between symmetry-equivalent reflections. Low values (typically < 0.10) indicate consistent measurements.
-
I/σ(I): The signal-to-noise ratio. A value > 2 is essential for reflections to be considered "observed." For H-N-Me-D-Asn-OH, achieving high resolution data with good I/σ(I) is critical for resolving the flexible side chain and accurately placing hydrogen atoms.
-
Completeness and Redundancy: High completeness (>99%) ensures a full picture of the diffraction pattern. High redundancy (multiple measurements of each unique reflection) improves data quality and statistics.
Refinement Quality Indicators
During refinement, a structural model is adjusted to best fit the observed diffraction data. Statistical metrics quantify this "fit."
-
R1 and wR2: These are the primary indicators of agreement between observed structure factors (|Fo|) and calculated structure factors (|Fc|) from the model.[2][3] For small molecules like H-N-Me-D-Asn-OH, a well-refined structure typically yields an R1 value below 5% and a wR2 below 15%.[2][4][5][6]
-
Goodness-of-Fit (GooF or S): This value should be close to 1.0.[7][8] A GooF significantly greater than 1 suggests that the model does not fully account for the data, which could be due to un-modeled disorder, incorrect atom assignments, or other systematic errors.[7][9] Conversely, a value much less than 1 might indicate that the estimated errors on the data are too large.[7]
| Parameter | Acceptable Range (Small Molecule) | Causality & Significance for H-N-Me-D-Asn-OH |
| R1 | < 5% | Indicates excellent agreement between the model and experimental data.[3][5] Essential for confidence in subtle details like bond lengths and atom positions. |
| wR2 | < 15% | A weighted residual based on F², it is more sensitive to weaker reflections than R1. A good wR2 is crucial for validating the placement of lighter atoms, like the nitrogen and oxygen atoms in the amide group. |
| GooF (S) | ~ 1.0 | A value near 1.0 indicates that the chosen model and weighting scheme are appropriate for the data.[8][9][10] Deviations can signal unresolved issues like twinning or disorder in the asparagine side chain. |
| Max/Min Residual Density | < ±0.5 e⁻/ų | Large peaks or holes in the difference Fourier map indicate missing atoms or incorrect assignments. For H-N-Me-D-Asn-OH, this is critical for confirming the positions of all hydrogen atoms, especially on the chiral center and amide group.[11] |
Part 2: A Comparative Guide to Post-Refinement Validation Tools
Once a refinement has converged with acceptable R-factors and GooF, the model must be interrogated for chemical and physical reasonableness. This is where specialized validation software becomes indispensable. The International Union of Crystallography (IUCr) has pioneered these efforts, establishing the Crystallographic Information File (CIF) as a standard for data exchange and validation.[12][13]
The primary tools for this task are the checkCIF/PLATON service provided by the IUCr and the Mogul geometry library from the Cambridge Crystallographic Data Centre (CCDC).[14][15][16][17][18]
Tool Comparison: checkCIF/PLATON vs. CCDC Mogul
| Tool | Primary Function | Strengths | Limitations |
| checkCIF/PLATON | Comprehensive audit of the CIF file.[14][16][19][20] Checks for data completeness, consistency, potential symmetry issues, unusual displacement parameters, and hydrogen bond geometry.[19] | Holistic View: Provides a single report with categorized ALERTS (A, B, C, G) that cover the entire structure from data to geometry.[21] Symmetry Analysis: Exceptionally powerful at detecting missed symmetry (ADDSYM).[19] Solvent Analysis: Includes tools like SQUEEZE for handling disordered solvent.[19] | Geometric Reference: Uses a relatively small, internal library for geometric checks, which may not be as comprehensive as specialized databases. |
| CCDC Mogul | In-depth validation of intramolecular geometry (bond lengths, angles, torsions).[22][23][24] | Authoritative Database: Compares the query structure's geometry against millions of experimentally determined structures in the Cambridge Structural Database (CSD).[22][23] Statistical Rigor: Provides detailed statistics (mean, median, standard deviation) and histograms for each geometric parameter, allowing for nuanced assessment of unusual features.[22][24] | Focused Scope: Primarily validates intramolecular geometry; does not assess refinement statistics, intermolecular interactions, or symmetry in the same way as checkCIF. |
Experimental Protocol: A Self-Validating System
For a molecule like H-N-Me-D-Asn-OH, these tools should be used in concert. An ideal workflow is iterative:
-
Initial Refinement & PLATON Check: After achieving a stable anisotropic refinement, generate a CIF and run it through checkCIF/PLATON.[14] Focus on Level A and B ALERTS.[21] These often point to fundamental problems like an incorrect space group, missed atoms, or severe geometric distortions.
-
Geometric Deep-Dive with Mogul: Use the coordinates from the CIF to perform a geometry check in Mogul.[25] Pay close attention to the flexible side chain (-CH2-C(=O)NH2) and the stereocenter. Are any torsions or angles flagged as highly unusual? The CSD contains vast data on similar fragments, providing a powerful sanity check.[23]
-
Iterative Correction: Address the issues flagged by both programs. This may involve re-evaluating the electron density map, modeling disorder, or applying restraints based on the robust statistical data from Mogul.
-
Final Audit with checkCIF: Once all corrections are made and the refinement has reconverged, perform a final checkCIF run.[15] The goal is to eliminate all Level A alerts and to understand and justify any remaining B or C alerts in the final publication.
Part 3: Key Validation Checkpoints for H-N-Me-D-Asn-OH
The specific chemical features of H-N-Me-D-Asn-OH necessitate a focused validation strategy.
Intramolecular Geometry: Beyond Simple Plausibility
The covalent bond lengths, angles, and torsion angles must conform to established chemical principles. Mogul is the gold standard for this analysis.[22][24] It validates your geometry by comparing it to a vast library of known structures.[23]
-
Protocol:
-
Load the refined structure of H-N-Me-D-Asn-OH into the Mogul interface.
-
Initiate a full geometry analysis.
-
Review the output, which flags any parameters that deviate significantly (often expressed as a Z-score, the difference from the mean divided by the standard deviation) from the CSD distribution.[24]
-
Investigate any outliers. For example, a highly unusual torsion angle in the asparagine side chain could indicate an incorrect conformation or un-modeled disorder.
-
Anisotropic Displacement Parameters (ADPs): More Than "Error Ellipsoids"
ADPs (or thermal ellipsoids) model the displacement of each atom from its refined position.[26] They are sensitive indicators of model quality and potential problems.[26][27]
-
What to look for:
-
Shape and Size: Ellipsoids should generally be rational. For the rigid core of H-N-Me-D-Asn-OH, ADPs should be relatively small and spherical. For the terminal amide group, larger, more elongated ellipsoids are expected, indicating greater thermal motion or slight positional disorder.[28]
-
Non-Positive Definite (NPD) ADPs: A serious red flag (checkCIF ALERT A) indicating a mathematically impossible ellipsoid, often caused by incorrect atom assignment or over-refinement of poor data.
-
Hirshfeld Test: This test checks for significant differences in the ADPs of bonded atoms along the bond direction. Large differences can suggest that the model is not rigid, which might be expected for the side chain but not the core.
-
Caption: Fig. 2: Logic for ADP Interpretation
Hydrogen Bonding Network: The Key to Supramolecular Structure
For a molecule with multiple donors (N-H, O-H) and acceptors (C=O), validating the hydrogen bond network is paramount to understanding its crystal packing.[29][30] PLATON is an excellent tool for this analysis.[19][31]
-
Protocol:
-
Run the CALC routine in PLATON on the refined CIF.
-
Select the option for hydrogen-bond analysis.
-
PLATON will generate a table of all potential hydrogen bonds based on standard geometric criteria (D-H···A distance, D-H···A angle).
-
Causality Check: Do not just accept the list. Verify that the donors and acceptors are chemically sensible. For H-N-Me-D-Asn-OH, you would expect to see strong bonds involving the carboxylic acid proton, the amide N-H protons, and the secondary amine proton, with the carbonyl and carboxylate oxygens acting as primary acceptors.
-
Missing or unusual bonds should be investigated. It could point to a misplaced hydrogen atom or an incorrect tautomer.[17]
-
Conclusion: Trust, but Verify
The validation of a crystal structure is a process of building trust through objective, multi-faceted verification. For a molecule like H-N-Me-D-Asn-OH, with its inherent flexibility and rich functionality, a cursory look at R-factors is insufficient. A robust validation protocol, as outlined in this guide, integrates a critical assessment of the raw data, a statistical evaluation of the refinement, and a chemically intelligent interrogation of the final model using a combination of powerful tools like checkCIF/PLATON and CCDC Mogul. By understanding the "why" behind each validation check, researchers can move from a plausible model to an authoritative structure, ensuring the integrity and reproducibility of their scientific findings.
References
-
Mogul - Chemical Crystallography. (2020, September 26). CCDC. [Link]
-
Crystallographic Information Framework. International Union of Crystallography. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
-
Dittrich, B., & Hübschle, C. B. (2015). Anisotropic displacement parameters from dispersion-corrected DFT methods and their experimental validation by temperature-dependent X-ray diffraction. CrystEngComm, 17(38), 7374-7383. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(4), 299-310. [Link]
-
Mogul. CCDC. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]
-
PLATON. (Presentation). Slideshare. [Link]
-
Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(11), 1087-1101. [Link]
-
Linden, A. (2019, September 1). Validation: Understanding CheckCIF for small molecules. International Union of Crystallography. [Link]
-
PLATON Homepage. Utrecht University. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Academia.edu. [Link]
-
Merritt, E. A. (1999). Expanding the model: anisotropic displacement parameters in protein structure refinement. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 6), 1109-1117. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]
-
R-factor (crystallography). Wikipedia. [Link]
-
Publication standards for crystal structures. (2011, June 2). International Union of Crystallography. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. IUCr Journals. [Link]
-
Single Crystal Structure Refinement (SREF). (2007, August 21). SERC (Carleton). [Link]
-
Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). NIST. [Link]
-
Crystallographic Information File. Wikipedia. [Link]
-
Standards for Crystallographic Publishing. IUCr Journals. [Link]
-
How to validate atom-type assignment using Mogul. (2023, April 15). YouTube. [Link]
-
Gruza, B., et al. (2022). How to get maximum structure information from anisotropic displacement parameters obtained by three-dimensional electron diffraction: an experimental study on metal–organic frameworks. IUCr Journals. [Link]
-
Vaitkus, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 661-672. [Link]
-
R-factor (crystallography). Grokipedia. [Link]
-
Kleemiss, F., et al. (2022). Temperature-Resolved Anisotropic Displacement Parameters from Theory and Experiment: A Case Study. MDPI. [Link]
-
Goodness of Fit. OlexSys. [Link]
-
What should be the desired value of GOF in xrd refinement graph...?. ResearchGate. [Link]
-
Validation of Experimental Crystal Structures. (2023, June 14). CCDC. [Link]
-
Mogul User Guide and Tutorials. CCDC. [Link]
-
Chen, V. B., et al. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PMC. [Link]
-
Winn, M. D., et al. (2001). Use of TLS parameters to model anisotropic displacements in macromolecular refinement. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 1), 122-133. [Link]
-
submission instructions (Data Reports). IUCrData. [Link]
-
Smeets, S., et al. (2017). Explicit treatment of hydrogen bonds in the universal force field: Validation and application for metal-organic frameworks, hydrates, and host-guest complexes. AIP Publishing. [Link]
-
Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]
-
Sotriffer, C., & Klebe, G. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
-
Galek, P. T. A., et al. (2013). Hydrogen-bond coordination in organic crystal structures: statistics, predictions and applications. ResearchGate. [Link]
-
How does one find the goodness of fit of a crystal?. ResearchGate. [Link]
-
Validation and Quality Assessment of X-ray Protein Structures. Proteopedia. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]
-
Toby, B. H. (2023). A simple solution to the Rietveld refinement recipe problem. IUCr Journals. [Link]
-
R-Factors. University of St Andrews. [Link]
-
H-N-Me-D-Asn-OH. PubChem. [Link]
Sources
- 1. H-N-Me-D-Asn-OH | C5H10N2O3 | CID 13205023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 3. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 6. excillum.com [excillum.com]
- 7. Goodness of Fit | OlexSys [olexsys.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. iucr.org [iucr.org]
- 13. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. platonsoft.nl [platonsoft.nl]
- 18. iucr.org [iucr.org]
- 19. PLATON [crystal.chem.uu.nl]
- 20. (PDF) Single-crystal structure validation with the program PLATON [academia.edu]
- 21. nist.gov [nist.gov]
- 22. Mogul – Chemical Crystallography [xtl.ox.ac.uk]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 24. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Anisotropic displacement parameters from dispersion-corrected DFT methods and their experimental validation by temperature-dependent X-ray diffraction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 27. Expanding the model: anisotropic displacement parameters in protein structure refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.iucr.org [journals.iucr.org]
- 29. mdpi.com [mdpi.com]
- 30. japtronline.com [japtronline.com]
- 31. Platon | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Verifying N-Methylation Sites in Peptides Using HMBC NMR
Introduction: The Significance of a Single Methyl Group
In the landscape of peptide-based therapeutics and chemical biology, N-methylation is a subtle, yet powerful, modification. The substitution of a backbone amide proton with a methyl group can dramatically alter a peptide's properties, often enhancing its metabolic stability, membrane permeability, and oral bioavailability.[1] This modification effectively "shields" the amide bond from proteolytic degradation and can lock the peptide into a more favorable bioactive conformation.
However, the precise location of N-methylation is critical. A methyl group at one position may confer desirable therapeutic properties, while at another, it could abolish activity entirely. For researchers in drug development and peptide synthesis, having an unambiguous method to confirm the exact site of N-methylation is not just a matter of analytical rigor—it is fundamental to establishing structure-activity relationships (SAR) and ensuring the identity and quality of a synthetic peptide. This guide provides an in-depth comparison of methods for this challenge, focusing on the definitive power of Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.
The Analytical Challenge: Why Pinpointing N-Methylation is Non-Trivial
Verifying the site of N-methylation presents a unique problem. The addition of a methyl group (–CH₃) results in a mass increase of only 14 Da. While this is easily detectable, pinpointing which specific nitrogen atom along the peptide backbone has been modified is more complex. This challenge necessitates a technique that can "see" through multiple chemical bonds to establish connectivity within the molecule.
The Definitive Solution: Heteronuclear Multiple Bond Correlation (HMBC) NMR
HMBC is a powerful 2D NMR experiment that maps correlations between protons (¹H) and carbons (¹³C) that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[2] Crucially, the experiment is designed to suppress one-bond (¹JCH) correlations, which are observed in complementary experiments like the HSQC (Heteronuclear Single Quantum Coherence).[3] This focus on "long-range" correlations makes HMBC exceptionally suited for piecing together a molecule's carbon skeleton and, in this case, for unambiguously identifying the site of N-methylation.
The Key Signature of N-Methylation in HMBC
The definitive proof of an N-methylation site lies in a specific three-bond correlation. When a residue is N-methylated, the protons of that methyl group exhibit a characteristic signal in the ¹H NMR spectrum, typically between 2.7 and 3.1 ppm.[4] In the HMBC spectrum, these N-methyl protons will show a cross-peak to the carbonyl carbon (C=O) of the preceding amino acid residue.
This is a ³J(H,C) coupling :
-
Bond 1: N-CH₃
-
Bond 2: Cα-N
-
Bond 3: C=O-Cα
This three-bond correlation is a unique and unmistakable signature. Its presence directly links the observed N-methyl group to a specific position in the peptide sequence, which has been previously established using standard NMR assignment techniques (COSY, TOCSY, and HSQC).
To further confirm the assignment, a two-bond correlation (²JCH) is typically observed between the N-methyl protons and the alpha-carbon (Cα) of the same N-methylated residue. The presence of both correlations provides an airtight confirmation of the modification site.
Step-by-Step HMBC Protocol for a Synthetic Peptide
This protocol assumes the peptide has been purified (>95%) and its primary sequence and backbone resonances have been assigned using standard 2D NMR experiments (TOCSY, HSQC).
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O). [5]DMSO-d₆ is often preferred as it keeps amide protons from exchanging with the solvent, aiding in the initial backbone assignment.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrument Setup (500 MHz+ Spectrometer):
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good lineshape and resolution on the ¹H spectrum.
-
-
HMBC Experiment Acquisition:
-
Load a standard, gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker system).
-
Set the key parameter: Long-Range Coupling Delay. The HMBC experiment must be optimized for the expected long-range J-coupling constants. For ³JCH correlations, this is typically in the range of 3-10 Hz. A common starting point is to optimize the experiment for a coupling of 8 Hz. [6]This corresponds to a delay in the pulse sequence that allows these small correlations to develop.
-
Set the spectral widths to cover all expected proton and carbon signals. A typical ¹H width is 12-16 ppm, and a ¹³C width is 180-200 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a ~5 mg sample, this may take from 2 to 12 hours, depending on the spectrometer and probe.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.
-
Phase the spectrum and calibrate the axes.
-
Locate the N-methyl signal on the ¹H axis (F2), typically between 2.7-3.1 ppm.
-
Trace vertically from this proton signal and identify any cross-peaks.
-
Identify the Definitive Correlation: Look for a cross-peak that aligns with a carbonyl carbon signal (~170-175 ppm) on the ¹³C axis (F1). This is your ³JCH evidence.
-
Identify the Confirmatory Correlation: Look for a cross-peak that aligns with a Cα signal (~50-65 ppm) on the ¹³C axis. This is your ²JCH evidence.
-
Correlate the chemical shift of the identified carbonyl and Cα carbons with your previously completed backbone assignment to confirm the exact residue number.
-
Conclusion: The Standard of Proof in Peptide Characterization
For researchers dedicated to advancing peptide science, ambiguity is a liability. While mass spectrometry provides essential initial checks, it cannot offer the unequivocal structural proof required for high-stakes drug development or fundamental biochemical studies. HMBC NMR is the gold standard for verifying N-methylation sites. It provides a direct, non-destructive, and unambiguous view of the molecular connectivity that establishes the location of this critical modification beyond doubt. By integrating HMBC into the standard analytical workflow, scientists can ensure the integrity of their molecules, build reliable structure-activity relationships, and accelerate their research with confidence.
References
- BenchChem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(51), 9948-9951. Available at: [Link]
- Thiele, C. M. (2012). 7.5 High Resolution NMR Spectroscopy.
-
University of California, San Diego. (2017, April 5). Single bond correlations in HMBC spectra. UCSD SSPPS NMR Facility. Retrieved from [Link]
-
University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Video]. Retrieved from [Link]
Sources
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. UCSD SSPPS NMR Facility: Single bond correlations in HMBC spectra [sopnmr.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
Safety Operating Guide
Comprehensive Safety and Handling Guide for H-N-Me-D-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of H-N-Me-D-Asn-OH (N-methyl-D-asparagine). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Compound: H-N-Me-D-Asn-OH
Key Properties Summary:
| Property | Value | Source |
| IUPAC Name | (2R)-4-amino-2-(methylamino)-4-oxobutanoic acid | PubChem[1] |
| Molecular Formula | C5H10N2O3 | PubChem[1] |
| Molecular Weight | 146.14 g/mol | PubChem[1] |
Hazard Assessment and Risk Mitigation
Given the limited specific toxicity data, a thorough risk assessment is paramount. The primary risks associated with handling H-N-Me-D-Asn-OH, particularly in its powdered form, are:
-
Inhalation: Powders can be easily aerosolized and inhaled, potentially leading to respiratory irritation.
-
Eye Contact: As with many chemical powders, there is a significant risk of eye irritation upon contact.[2]
-
Skin Contact: Prolonged or repeated skin contact may cause irritation.
-
Ingestion: Accidental ingestion could have unknown toxicological effects.
To mitigate these risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable when handling H-N-Me-D-Asn-OH.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Laboratory Coat: A standard lab coat is required to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this compound.[4] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[5]
-
-
Respiratory Protection:
-
Work in a Ventilated Area: All handling of powdered H-N-Me-D-Asn-OH should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Respirator: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[6]
-
Safe Handling and Operational Plan
A systematic approach to handling ensures both safety and experimental integrity.
Workflow for Safe Handling of H-N-Me-D-Asn-OH:
Caption: A logical workflow for the safe handling of H-N-Me-D-Asn-OH, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, solvents) before handling the compound.
-
Don the appropriate PPE as outlined in the previous section.
-
-
Weighing and Transfer:
-
Handle the solid compound with care to minimize dust generation.
-
Use a spatula to transfer the powder to a weigh boat. Avoid pouring the powder directly from the container.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
In Case of a Spill:
-
For a small dry spill, carefully wipe it up with a damp cloth, taking care not to create dust.
-
For a larger spill, evacuate the area and follow your institution's chemical spill response procedures.
-
For any spill, decontaminate the area with an appropriate cleaning agent.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
Waste Disposal Decision Tree:
Caption: A decision-making workflow for the proper disposal of H-N-Me-D-Asn-OH waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Unused or contaminated H-N-Me-D-Asn-OH solid should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing H-N-Me-D-Asn-OH should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as solid chemical waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("H-N-Me-D-Asn-OH" or "N-methyl-D-asparagine") and any known hazard warnings.
-
-
Consult Institutional Guidelines:
-
Always adhere to your institution's specific hazardous waste management guidelines. When in doubt, consult your Environmental Health and Safety (EHS) department.
-
By adhering to these protocols, you contribute to a safe and compliant research environment, fostering a culture of responsibility that extends beyond the bench.
References
-
PubChem. H-N-Me-D-Asn-OH | C5H10N2O3 | CID 13205023. [Link]
-
PubChem. N-Methyl-L-asparagine | C5H10N2O3 | CID 100393. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
Sources
- 1. H-N-Me-D-Asn-OH | C5H10N2O3 | CID 13205023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-asparagine | C5H10N2O3 | CID 100393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
